2,3-Dibromo-1-propanol
Description
Properties
IUPAC Name |
2,3-dibromopropan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C3H6Br2O/c4-1-3(5)2-6/h3,6H,1-2H2 | |
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InChI Key |
QWVCIORZLNBIIC-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C(CBr)Br)O | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2O | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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DSSTOX Substance ID |
DTXSID7021817 | |
| Record name | 2,3-Dibromopropanol | |
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Molecular Weight |
217.89 g/mol | |
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Physical Description |
2,3-dibromo-1-propanol is a clear colorless to slightly yellow viscous liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] Faintly yellow clear viscous liquid; [MSDSonline] | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-Dibromopropanol | |
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Boiling Point |
426 °F at 760 mmHg (NTP, 1992), 219 °C | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-DIBROMOPROPANOL | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash point > 113 °C | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-Dibromopropanol | |
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Solubility |
50 to 100 mg/mL at 68 °F (NTP, 1992), SOL IN ACETONE, ALCOHOL, ETHER, BENZENE, In water, 5.20X10+4 mg/l @ 25 °C. | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-DIBROMOPROPANOL | |
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Density |
2.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.120 @ 20 °C/4 °C | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-DIBROMOPROPANOL | |
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Vapor Pressure |
1 mmHg at 134.6 °F ; 5 mmHg at 184.1 °F; 10 mmHg at 208.8 °F (NTP, 1992), 0.09 [mmHg], 0.09 mm Hg @ 25 °C | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-Dibromopropanol | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
96-13-9 | |
| Record name | 2,3-DIBROMO-1-PROPANOL | |
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| Record name | 2,3-Dibromo-1-propanol | |
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| Record name | 2,3-Dibromopropanol | |
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| Record name | 2,3-dibromopropan-1-ol | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-1-propanol: Physical and Chemical Properties
This guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dibromo-1-propanol, tailored for researchers, scientists, and professionals in drug development.
General Information
This compound (CAS No. 96-13-9) is a halogenated organic compound.[1][2] It is recognized as a metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate.[1][3] This compound has been utilized as an intermediate in the synthesis of pharmaceuticals, insecticides, and flame retardants.[2][3][4] Notably, it is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[2][3][4]
Physical Properties
This compound is a clear, colorless to slightly yellow, viscous liquid at room temperature.[1][2][3] It possesses a faint, pungent odor and can darken upon exposure to air or light.[2]
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆Br₂O[1][5] |
| Molecular Weight | 217.89 g/mol [1][5] |
| Appearance | Clear colorless to slightly yellow viscous liquid[1][2][3] |
| Boiling Point | 219 °C (426 °F) at 760 mmHg[1][6][7] |
| 95-97 °C at 10 mmHg[3] | |
| Melting Point | 9 °C[7][8] |
| Density | 2.12 g/mL at 25 °C[3][5] |
| Vapor Pressure | 1 mmHg at 57 °C (134.6 °F)[1][6] |
| 5 mmHg at 84.5 °C (184.1 °F)[1][6] | |
| 10 mmHg at 98.2 °C (208.8 °F)[1][6] | |
| Refractive Index | n20/D 1.559[3] |
| Flash Point | >110 °C (>230 °F)[1][5][6] |
Chemical Properties
Table 2: Chemical and Solubility Properties of this compound
| Property | Description |
| Solubility | Water: 50 to 100 mg/mL at 20 °C[2][5][6] |
| Soluble in alcohol, ether, benzene, and acetone[2][8] | |
| Stability | Stable under normal temperatures and pressures[2][9] |
| Reactivity | Incompatible with strong oxidizing agents[2][6] |
| Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.[2][6] |
Experimental Protocols
Synthesis of this compound via Bromination of Allyl Alcohol
A common method for the preparation of this compound is the addition of bromine to allyl alcohol.[1][10]
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride (or other inert, non-polar solvent)[11]
-
Glass-lined reaction vessel[11]
-
Calcium bromide dihydrate (optional, as a promoter)[11]
Procedure:
-
Charge the reaction vessel with carbon tetrachloride, a portion of the allyl alcohol, and calcium bromide dihydrate (if used).[11]
-
Cool the mixture to a temperature between -20 °C and 25 °C under a nitrogen blanket.[11]
-
Simultaneously and slowly add the remaining allyl alcohol and a solution of bromine in carbon tetrachloride to the reaction mixture over a period of approximately one hour.[10][11] Maintain the reaction temperature within the specified range.
-
After the addition is complete, the reaction mixture is processed to remove the solvent.
-
The crude product is then purified by fractional distillation under reduced pressure.[10][11] The fraction boiling at 95-97 °C/10 mmHg is collected.[10]
A continuous process has also been described where allyl alcohol and bromine are continuously added to a reactor containing an immiscible reaction medium, and the product is continuously removed.[12]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of this compound's uses and associated hazards.
References
- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 96-13-9 [chemicalbook.com]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmaceutical and chemical intermediates,CAS#:96-13-9,2,3-二溴丙醇,this compound [en.chemfish.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chembk.com [chembk.com]
- 8. This compound | 96-13-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 12. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
Synthesis of 2,3-Dibromo-1-propanol from Glycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-dibromo-1-propanol, a valuable chemical intermediate, utilizing glycerol as a sustainable starting material. As the direct conversion of glycerol to this compound is not a widely established method, this document focuses on a robust and well-documented two-step synthetic pathway. The initial step involves the conversion of glycerol to the key intermediate, allyl alcohol, followed by the subsequent bromination of allyl alcohol to yield the target compound.
This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of quantitative data to aid researchers in the successful synthesis and optimization of this compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from glycerol is most effectively achieved through a two-step process:
-
Step 1: Dehydration of Glycerol to Allyl Alcohol. This key transformation converts the readily available glycerol into the versatile intermediate, allyl alcohol. Several methods have been developed for this conversion, with the reaction using formic acid being a prominent example.[1][2] Catalytic approaches in the gas phase using supported iron and nickel bimetallic oxides have also been explored.[3]
-
Step 2: Bromination of Allyl Alcohol. The resulting allyl alcohol is then subjected to an electrophilic addition reaction with bromine to yield this compound. This is a well-established and efficient reaction.[4][5]
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for the conversion of glycerol to this compound.
Step 1: Synthesis of Allyl Alcohol from Glycerol
The conversion of glycerol to allyl alcohol can be achieved through various methods, including reaction with carboxylic acids like formic or oxalic acid, and catalytic dehydration.
Reaction with Formic Acid
The reaction of glycerol with formic acid is a classical and effective method for producing allyl alcohol.[1] The process involves the formation of glyceryl formate esters as intermediates, which then decompose upon heating to yield allyl alcohol.
Reaction Pathway:
Caption: Reaction pathway for the synthesis of allyl alcohol from glycerol and formic acid.
Quantitative Data for Allyl Alcohol Synthesis
The following table summarizes key quantitative data from various reported methods for the synthesis of allyl alcohol from glycerol.
| Method | Catalyst/Reagent | Temperature (°C) | Heating Rate (°C/min) | Yield (%) | Reference |
| Formic Acid Method | Formic Acid | 220-260 | 2.0-7.0 | >80 | [2][6] |
| Formic Acid Method | Formic Acid | 195-260 (distill) | - | ~50-60 | [1] |
| Catalytic Dehydration | Iron on Alumina | - | - | 9-19.5 | [7] |
| Orthoester Thermolysis | PPTS (cat.) | 270 | - | High | [8][9] |
PPTS: Pyridinium p-toluenesulfonate
Experimental Protocol: Allyl Alcohol from Glycerol and Formic Acid
This protocol is adapted from the procedure described in Organic Syntheses.[1]
Materials:
-
Glycerol (2 kg, 21.7 moles)
-
85% Formic Acid (700 g, 12.9 moles initially, with subsequent additions)
-
Potassium Carbonate
Equipment:
-
5-L round-bottom flask
-
Condenser for downward distillation
-
Thermometer
-
Receiving flask
-
Separatory funnel
Procedure:
-
Combine 2 kg of glycerol and 700 g of 85% formic acid in the 5-L round-bottom flask.
-
Heat the mixture and distill, collecting the fraction that comes over between 195-260 °C.
-
Allow the reaction mixture to cool to approximately 100-120 °C and add a second 500 g portion of formic acid.
-
Resume the distillation, again collecting the fraction between 195-260 °C.
-
Repeat the cooling, addition of 500 g of formic acid, and distillation a third time. The reaction is considered complete when the volume of the desired fraction decreases significantly.
-
Combine the collected distillates and treat with potassium carbonate to neutralize any remaining formic acid and to salt out the allyl alcohol.
-
Separate the upper layer of allyl alcohol. The lower layer can be distilled to recover more product.
-
Purify the crude allyl alcohol by fractional distillation.
Step 2: Synthesis of this compound from Allyl Alcohol
The addition of bromine to the double bond of allyl alcohol is a straightforward and high-yielding reaction.
Reaction Pathway: Bromination of Allyl Alcohol
Caption: Bromination of allyl alcohol to form this compound.
Quantitative Data for this compound Synthesis
The following table summarizes key quantitative data for the bromination of allyl alcohol.
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromine (Br₂) | Carbon Tetrachloride | 0-25 | - | [5] |
| Tetramethylammonium bromide-bromine adduct | Ether | 40 (ice cooling) | 85 | [5] |
| Bromine (Br₂) | Saturated Aliphatic Hydrocarbon | -10 to 60 | High | [4] |
Experimental Protocol: Bromination of Allyl Alcohol
This protocol is based on a general procedure for the bromination of allyl alcohol.[5]
Materials:
-
Allyl Alcohol (1 mole, 58 g)
-
Bromine
-
Carbon Tetrachloride (or another suitable inert solvent)
Equipment:
-
Reaction flask equipped with a dropping funnel and stirrer
-
Ice bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dissolve the allyl alcohol in a suitable volume of carbon tetrachloride in the reaction flask and cool the mixture in an ice bath.
-
Prepare a solution of the calculated amount of bromine in carbon tetrachloride.
-
Slowly add the bromine solution to the stirred allyl alcohol solution while maintaining the temperature between 0-25 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the addition is complete and the reaction mixture is no longer decolorizing, allow the mixture to warm to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Alternative Direct Bromination of Glycerol
While the primary focus of this guide is the synthesis of this compound, it is noteworthy that a direct bromination of glycerol can yield its isomer, 1,3-dibromo-2-propanol (glycerol α,γ-dibromohydrin). This reaction is typically carried out using red phosphorus and bromine.[10] Researchers interested in this regioisomer can refer to the detailed procedure in Organic Syntheses.[10]
Conclusion
The synthesis of this compound from glycerol is a viable and sustainable process that proceeds efficiently through a two-step pathway involving the formation of allyl alcohol as a key intermediate. This guide provides the necessary theoretical framework, quantitative data, and detailed experimental protocols to enable researchers to successfully perform this synthesis. The provided information also allows for further optimization of reaction conditions to improve yields and process efficiency. The use of glycerol, a byproduct of biodiesel production, as a starting material aligns with the principles of green chemistry, adding to the attractiveness of this synthetic route.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US9487460B2 - Method for producing allyl alcohol and allyl alcohol produced thereby - Google Patents [patents.google.com]
- 3. Allyl Alcohol Production by Conversion of Glycerol Over Supported Iron and Nickel Bimetallic Oxides [scielo.org.mx]
- 4. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2008092115A1 - Conversion of glycerol from biodiesel production to allyl alcohol - Google Patents [patents.google.com]
- 7. Catalytic conversion of glycerol to allyl alcohol; effect of a sacrificial reductant on the product yield - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02338K [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2,3-Dibromo-1-propanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dibromo-1-propanol and its structural isomers. It includes a detailed examination of their chemical structures, physicochemical properties, experimental synthesis protocols, and toxicological profiles, with a focus on the genotoxic mechanisms of this compound.
Structural Formula and Isomers
This compound is a halogenated alcohol with the chemical formula C₃H₆Br₂O. Its structure consists of a three-carbon propanol backbone with two bromine atoms attached to adjacent carbons. In addition to this compound, several other structural isomers exist, each with unique properties and potential applications. The primary isomers are detailed below.
Visual Representation of Dibromopropanol Isomers
Physicochemical Properties
The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are critical for understanding their behavior in various experimental and biological systems.
| Property | This compound | 1,3-Dibromo-2-propanol | 1,2-Dibromo-1-propanol | 1,1-Dibromo-2-propanol | 2,2-Dibromo-1-propanol |
| CAS Number | 96-13-9 | 96-21-9 | 19079970 (PubChem CID) | 62872-25-7 | 59992-05-1 |
| Molecular Weight | 217.89 g/mol [1] | 217.89 g/mol | 217.89 g/mol | 217.89 g/mol [2] | 217.89 g/mol [3] |
| Appearance | Clear colorless to slightly yellow viscous liquid[1][4] | Colorless to pale yellow liquid[1] | No data available | No data available | No data available |
| Boiling Point | 219 °C (decomposes partially)[5]; 95-97 °C at 10 mmHg[6] | 219 °C[7]; 82-83 °C at 7 mmHg[5] | No data available | No data available | No data available |
| Melting Point | No data available | -15 °C[1] | No data available | No data available | No data available |
| Density | 2.12 g/mL at 25 °C[1][8] | 2.136 g/mL at 25 °C[5][9] | No data available | No data available | No data available |
| Solubility in Water | 5-10 g/100 mL at 20 °C[4][8] | Soluble[1] | No data available | No data available | No data available |
| Refractive Index | n20/D 1.559[6] | n20/D 1.552[5][10] | No data available | No data available | No data available |
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of dibromopropanol isomers are crucial for researchers. The following section outlines key experimental protocols.
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of allyl alcohol.[11][12]
-
Materials: Allyl alcohol, carbon tetrachloride, bromine.
-
Procedure:
-
Dissolve allyl alcohol in approximately ten volumes of carbon tetrachloride.
-
Prepare a solution of the calculated amount of bromine in double its volume of carbon tetrachloride.
-
Slowly add the bromine solution to the allyl alcohol solution, maintaining the temperature between 0-25 °C.
-
After the addition is complete, evaporate the carbon tetrachloride.
-
Purify the resulting this compound by vacuum distillation, collecting the fraction boiling at 95-97 °C / 10 mmHg.[12]
-
An alternative procedure utilizes a tetramethylammonium bromide-bromine adduct.[12]
-
Materials: Allyl alcohol, tetramethylammonium bromide-bromine adduct, ether.
-
Procedure:
-
Cool 1 mole of allyl alcohol with ice.
-
Over 40 minutes, add 222 g of tetramethylammonium bromide-bromine adduct while stirring and maintaining the temperature at 40 °C.
-
A precipitate of tetramethylammonium bromide will form. Filter this off and wash with ether.
-
Combine the filtrate and the ether washings.
-
Distill the combined solution at 95-97 °C / 10 mmHg to obtain this compound in approximately 85% yield.[12]
-
Synthesis of 1,3-Dibromo-2-propanol
The synthesis of 1,3-Dibromo-2-propanol can be achieved through the bromination of glycerol.
-
Materials: Glycerol, hydrogen bromide.
-
Procedure: A detailed, contemporary protocol was not found in the search results, but historical methods involve the reaction of glycerol with hydrogen bromide.
Synthesis of Other Isomers
Toxicology and Signaling Pathways
This compound is recognized as a carcinogen and genotoxic agent.[5] Its toxicity is primarily attributed to its metabolic activation into reactive intermediates.
Genotoxicity of this compound
This compound has demonstrated genotoxic effects in various in vitro and in vivo test systems, including:
-
Bacterial and Mammalian Cells: It induces mutations in Salmonella typhimurium and Escherichia coli, as well as in V79 hamster cells and L5178Y mouse lymphoma cells.[5]
-
Drosophila melanogaster: It causes sex-linked recessive lethal mutations and reciprocal translocations.[5]
-
Chromosomal Aberrations: It induces sister chromatid exchange and chromosomal aberrations in cultured Chinese hamster ovary cells.[5]
The genotoxicity is linked to its metabolites, 2-bromoacrolein (2-BA) and 2,3-dibromopropanal (2,3-DBPA). These reactive aldehydes can cause DNA single-stranded breaks and are potent transforming agents in cell cultures.
Proposed Genotoxicity Pathway
The following diagram illustrates a simplified proposed pathway for the genotoxicity of this compound.
This pathway highlights the metabolic activation of this compound to reactive species that subsequently damage DNA, leading to mutations, chromosomal aberrations, and ultimately, carcinogenesis.
Conclusion
This technical guide has provided a detailed overview of this compound and its structural isomers, covering their chemical structures, physicochemical properties, and synthesis. A significant focus has been placed on the well-documented genotoxicity and carcinogenicity of this compound, with an elucidation of its metabolic activation and subsequent molecular damage pathways. For drug development professionals and researchers, a thorough understanding of these properties is essential for the safe handling and potential application of these compounds in chemical synthesis and pharmaceutical research. Further investigation is warranted to fully characterize the properties and toxicological profiles of the less-studied isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound (96-13-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,1-Dibromopropan-2-ol | C3H6Br2O | CID 22395474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. The genotoxicity of 2-bromoacrolein and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dibromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromo-1-propanol, a key intermediate in the synthesis of various pharmaceuticals and flame retardants. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the chemical and pharmaceutical sciences.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.35 | m | 1H | - | H-2 |
| ~3.95 | m | 2H | - | H-1 |
| ~3.75 | m | 2H | - | H-3 |
| ~2.5 (variable) | s (broad) | 1H | - | -OH |
Note: The chemical shifts are approximate values interpreted from spectral images. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~65 | C-1 |
| ~50 | C-2 |
| ~38 | C-3 |
Note: The chemical shifts are approximate values interpreted from spectral images.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 (broad) | Strong | O-H stretch (alcohol) |
| 2960, 2880 | Medium | C-H stretch (alkane) |
| 1420 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (primary alcohol) |
| 650 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 218, 220, 222 | Low | [M]+ (Molecular ion with Br isotopes) |
| 139, 141 | High | [M - Br]+ |
| 121, 123 | Medium | [M - Br - H₂O]+ |
| 91 | Medium | [C₃H₃O]+ |
| 57 | High | [C₃H₅O]+ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.
Instrumentation and Parameters: A 400 MHz NMR spectrometer was used to acquire both ¹H and ¹³C NMR spectra.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Data Processing: The raw free induction decay (FID) data was Fourier transformed, and the resulting spectra were phase and baseline corrected.
Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.
Instrumentation and Parameters: A Fourier-transform infrared (FTIR) spectrometer was used to acquire the spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS). An electron ionization (EI) source was used with an ionization energy of 70 eV.
Instrumentation and Parameters:
-
GC Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.
-
Mass Analyzer: Quadrupole mass analyzer.
-
Scan Range: m/z 40-300.
Visualizations
Caption: Workflow of Spectroscopic Analysis.
The diagram above illustrates the logical workflow for the structural elucidation of this compound using a combination of NMR, IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for a comprehensive understanding of the molecule's structure and functional groups.
Stability and Storage of 2,3-Dibromo-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dibromo-1-propanol (CAS No. 96-13-9).[1][2][3] This halogenated alcohol is a key intermediate in the synthesis of flame retardants, insecticides, and pharmaceuticals.[1][4][5] Understanding its stability profile is critical for ensuring its quality, safety, and effectiveness in research and development. This document outlines the known chemical and physical properties, factors influencing stability, recommended storage and handling procedures, and potential decomposition pathways. While specific kinetic data for degradation is limited in publicly available literature, this guide provides a framework for establishing appropriate stability testing protocols based on established international guidelines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage. This compound is a clear, colorless to slightly yellow viscous liquid at room temperature.[1][4][5] Key physical and chemical data are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [1][3][6] |
| Molecular Weight | 217.89 g/mol | [1] |
| CAS Number | 96-13-9 | [1][2][3][6] |
| Appearance | Clear, colorless to slightly yellow viscous liquid | [1][4][5] |
| Boiling Point | 219 °C (426 °F) at 760 mmHg | [1][7] |
| 95-97 °C at 10 mmHg | [2][4][8] | |
| Density | 2.12 g/mL at 25 °C | [2][8] |
| Solubility | Soluble in water (50-100 mg/mL at 20 °C), alcohol, ether, benzene, and acetone. | [1][5][7] |
| Vapor Pressure | 1 mmHg at 57 °C (134.6 °F) | [1][7] |
| Refractive Index | n20/D 1.559 | [2][8] |
Stability Profile
This compound is generally stable under normal temperatures and pressures.[5] However, its stability can be compromised by exposure to certain environmental factors.
Effect of Light
Effect of Air
Prolonged exposure to air may also contribute to the discoloration of the compound. To maintain its purity, it should be stored in tightly sealed containers.
Thermal Stability
This compound is stable at ambient temperatures. However, when heated to decomposition, it emits toxic fumes containing carbon monoxide, carbon dioxide, and hydrogen bromide.[7]
Hydrolytic Stability
While soluble in water, the long-term hydrolytic stability of this compound has not been extensively documented in available literature. Given its structure as a halogenated alcohol, it may be susceptible to hydrolysis, particularly under non-neutral pH conditions.
Incompatibilities
To ensure safety and maintain the integrity of the compound, contact with the following substances should be avoided:
-
Strong oxidizing agents: Can cause vigorous reactions.[4][5][7]
-
Strong bases: May promote dehydrohalogenation or other decomposition reactions.
-
Strong acids: Can potentially catalyze degradation reactions.
-
Alkaline materials, oxoacids, and epoxides.
Recommended Storage Conditions
Based on its stability profile, the following storage conditions are recommended for this compound to ensure its long-term integrity:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated temperatures (2-8 °C) | To minimize potential thermal degradation and slow down other degradation pathways. |
| Atmosphere | Tightly sealed container | To prevent exposure to air and moisture. |
| Light | Amber glass vial or stored in the dark | To protect from light-induced degradation. |
| Container | Chemically inert and tightly sealed container (e.g., glass) | To prevent leaching or reaction with the container material. |
Decomposition
Decomposition Products
Upon thermal decomposition, this compound is known to release toxic fumes, including hydrogen bromide, carbon monoxide, and carbon dioxide.[7] The specific degradation products under other conditions (e.g., hydrolysis, photolysis) are not well-documented in the literature.
Atmospheric Degradation
In the atmosphere, this compound is expected to exist as a vapor and be degraded by photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this process is 8 days.[9]
Proposed Experimental Protocols for Stability Testing
Due to the lack of specific published stability studies for this compound, the following experimental protocols are proposed based on the ICH Q1A(R2) and Q1B guidelines. These protocols are intended to provide a framework for a comprehensive stability assessment.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.
Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and appropriate storage conditions.
Caption: Logic diagram for long-term and accelerated stability studies.
Methodology:
-
Batch Selection: Utilize at least three representative batches of this compound.
-
Container Closure System: Store samples in the intended long-term storage containers.
-
Storage Conditions:
-
Long-Term: Store at the recommended refrigerated temperature (e.g., 5°C ± 3°C) for the proposed shelf-life.
-
Accelerated: Store at an elevated temperature (e.g., 25°C ± 2°C) and controlled humidity (e.g., 60% RH ± 5% RH) for a shorter duration (e.g., 6 months).
-
-
Testing Frequency: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, and degradation products.
-
Data Analysis: Evaluate the data to establish a re-test period or shelf-life for the compound under the defined storage conditions.
Conclusion
This compound is a stable compound under recommended storage conditions. Its stability is primarily influenced by exposure to light, air, and high temperatures. Adherence to proper storage and handling guidelines, including refrigeration and protection from light and air in a tightly sealed, inert container, is crucial for maintaining its quality and purity. For critical applications in drug development and research, it is imperative to conduct thorough stability studies, following established guidelines, to fully characterize its degradation profile and establish a definitive shelf-life.
References
- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 96-13-9 [sigmaaldrich.com]
- 3. gojirafc.com [gojirafc.com]
- 4. This compound | 96-13-9 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound 98 96-13-9 [sigmaaldrich.com]
- 9. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Flame Retardant Metabolite: An In-Depth Technical Guide to 2,3-Dibromo-1-propanol's Role in Tris(2,3-dibromopropyl) phosphate Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,3-dibromopropyl) phosphate (Tris-BP), a flame retardant previously used in consumer products, has been identified as a carcinogen, leading to its ban in many applications, including children's sleepwear.[1][2] A significant body of research has demonstrated that the toxicity of Tris-BP is largely mediated by its metabolites, with 2,3-dibromo-1-propanol (DBP) being a key player. This technical guide provides a comprehensive overview of DBP as a metabolite of Tris-BP, focusing on its toxicokinetics, the analytical methodologies for its detection, and the cellular signaling pathways it perturbs. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key analytical methods. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular mechanisms underlying DBP's toxicity.
Introduction
Tris(2,3-dibromopropyl) phosphate was widely used as a flame retardant in plastics, textiles, and polyurethane foams.[1] Its use in children's sleepwear was banned in the 1970s due to evidence of its carcinogenicity in animal studies.[2][3] Subsequent research has focused on understanding the metabolic activation of Tris-BP and the role of its metabolites in its toxicological profile. This compound (DBP) is a primary metabolite of Tris-BP and has been shown to be genotoxic and carcinogenic itself.[4][5] Human exposure to DBP has been confirmed through the detection of this metabolite in the urine of children who wore Tris-BP-treated apparel.[6] This guide will delve into the scientific understanding of DBP's formation from Tris-BP and its subsequent biological effects.
Toxicokinetics and Metabolism of Tris(2,3-dibromopropyl) phosphate
The metabolism of Tris-BP is a critical step in its activation to toxic intermediates. The process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following exposure, Tris-BP is absorbed and distributed to various tissues, with the kidney being a primary target for toxicity.[9] The parent compound is metabolized to several products, including DBP and bis(2,3-dibromopropyl) phosphate (Bis-BP).[7][10] These metabolites are then excreted, primarily in the urine and bile.
Table 1: Toxicokinetic Parameters of Tris(2,3-dibromopropyl) phosphate and its Metabolites in Rats
| Parameter | Value | Species/Route | Reference |
| Urinary Excretion of ¹⁴C-Tris-BP derived radioactivity | ~50% of dose in 24 hours | Rat / Oral & IV | [2] |
| Biliary Excretion of ¹⁴C-Tris-BP derived radioactivity | 34% of dose in 24 hours | Rat / IV | [1] |
| Urinary Metabolite: Bis(2,3-dibromopropyl) phosphate | Minor urinary metabolite | Rat / IV | [1] |
| Urinary Metabolite: this compound | Present in urine | Rat / IV | [1] |
| Terminal clearance half-life from liver and kidney | ~3.8 days | Rat / Oral & IV | [2] |
Table 2: Covalent Binding of ¹⁴C-Tris-BP Metabolites to Rat Tissues (24 hours post-administration)
| Tissue | Covalent Binding (pmol/mg protein) | Reference |
| Kidney | 2495 ± 404 | [7] |
| Liver | 476 ± 123 | [7] |
| Testes | 94 ± 11 | [7] |
Metabolic Pathways
The metabolic conversion of Tris-BP to DBP is a key activating step. The proposed pathway involves oxidative metabolism by cytochrome P450 enzymes. Another significant and highly reactive metabolite formed is 2-bromoacrolein, which is a potent mutagen.[7][11][12]
Experimental Protocols for the Analysis of this compound
Accurate quantification of DBP in biological matrices is essential for assessing exposure and understanding its toxicokinetics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Sample Preparation from Biological Matrices
This protocol is adapted from a method for the quantitative measurement of DBP in urine.[7]
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/sulfatase to deconjugate DBP metabolites. Incubate at 37°C for at least 2 hours.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute DBP with an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
-
Concentration and Derivatization (Optional):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane).
-
Derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed to improve chromatographic properties, though not always necessary.
-
-
Internal Standard: A suitable internal standard, such as ¹³C-labeled DBP or an analog like 1,4-dibromo-2-butanol, should be added at the beginning of the sample preparation process for accurate quantification.[7]
-
Homogenization: Homogenize a known weight of tissue (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the homogenate to precipitate proteins. Vortex and centrifuge at high speed.
-
Extraction: Collect the supernatant containing the analytes. The extraction can be repeated to improve recovery.
-
Clean-up (Optional): The supernatant can be further cleaned using SPE if significant matrix effects are observed.
-
Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
GC-MS and LC-MS/MS Instrumentation and Parameters
Table 3: Typical GC-MS Parameters for DBP Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for DBP and internal standard (e.g., for DBP: fragments from the molecular ion) |
Table 4: Typical LC-MS/MS Parameters for DBP and Tris-BP Analysis
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Gradient elution from low to high percentage of mobile phase B |
| Flow Rate | 0.3 mL/min |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor to product ion transitions for each analyte and internal standard |
Cellular Signaling Pathways Affected by this compound
DBP exerts its toxicity through the perturbation of several critical cellular signaling pathways, primarily related to genotoxicity, oxidative stress, and apoptosis.
DNA Damage Response (DDR) Pathway
DBP is a genotoxic agent that causes DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This pathway involves sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which then phosphorylate downstream targets like the checkpoint kinases CHK1 and CHK2. A key effector of the DDR is the tumor suppressor protein p53.
p53-Mediated Apoptosis
Activation of p53 by DBP-induced DNA damage can lead to apoptosis (programmed cell death). p53 transcriptionally activates pro-apoptotic genes, such as Bax, which leads to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Cellular stress, including that induced by DBP, can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the ERK, JNK, and p38 MAPK cascades, are involved in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The activation of these pathways can contribute to the toxic effects of DBP, particularly in target organs like the kidney.
Oxidative Stress and the Nrf2 Pathway
DBP can induce the production of reactive oxygen species (ROS), leading to oxidative stress. The cell defends against oxidative stress through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for detoxifying and antioxidant enzymes.
Conclusion
This compound is a critical metabolite in the bioactivation of the flame retardant Tris(2,3-dibromopropyl) phosphate. Its formation is a key step leading to the genotoxic and carcinogenic effects associated with Tris-BP exposure. Understanding the toxicokinetics of DBP, employing robust analytical methods for its detection, and elucidating the cellular signaling pathways it disrupts are paramount for risk assessment and for advancing our knowledge of chemically-induced toxicity. The information presented in this guide, including quantitative data, detailed protocols, and pathway diagrams, provides a solid foundation for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and environmental health. Further research into the intricate molecular mechanisms of DBP's action will continue to be crucial for mitigating the risks associated with exposure to this and other harmful environmental chemicals.
References
- 1. View of THE PHTHALATE DBP-INDUCED CYTOTOXICITY AND APOP-TOSIS VIA GENE EXPRESSION OF p53, Bcl2 AND Bax IN TUMOR CELL LINES [journal.esg.net.eg]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Paricalcitol prevents MAPK pathway activation and inflammation in adriamycin-induced kidney injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATM and Chk2-dependent phosphorylation of MDMX contribute to p53 activation after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Carcinogenicity and Genotoxicity of 2,3-Dibromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-1-propanol (DBP), a halogenated alcohol primarily used as an intermediate in the production of flame retardants and pesticides, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of the carcinogenicity and genotoxicity of DBP, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its toxicity. The National Toxicology Program (NTP) has classified this compound as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[1][2][3] Furthermore, a robust body of evidence demonstrates its genotoxic potential across a range of in vitro and in vivo assays. This document is intended to serve as a critical resource for researchers and professionals engaged in the assessment of chemical safety and the development of therapeutic agents.
Carcinogenicity
Long-term dermal exposure studies in rodents have provided clear evidence of the carcinogenic activity of this compound.[4][5] These studies, primarily conducted by the National Toxicology Program (NTP), revealed that DBP induces tumors at multiple tissue sites in both F344/N rats and B6C3F1 mice.[4][5]
Carcinogenicity in F344/N Rats
Dermal application of this compound in ethanol for 48 to 55 weeks resulted in a significant, dose-dependent increase in the incidence of neoplasms at numerous sites in both male and female F344/N rats.[4][5][6] The study was terminated earlier than the planned two years due to a significant reduction in the survival of high-dose animals, which was attributed to the chemically induced neoplasms.[5][6] Notably, almost all dosed rats developed malignant neoplasms, whereas such occurrences were rare in the control groups.[4][5]
Table 1: Incidence of Neoplasms in F344/N Rats Dermally Exposed to this compound
| Organ/Tissue System | Neoplasm Type | Male Rats (Incidence) | Female Rats (Incidence) |
| Control (0 mg/kg) | Low Dose (188 mg/kg) | ||
| Skin | Squamous Cell Papilloma, Keratoacanthoma, Basal Cell Carcinoma, or Sarcoma | 0/50 | 29/50 |
| Oral Mucosa | Squamous Cell Papilloma or Carcinoma | 0/50 | 15/50 |
| Esophagus | Squamous Cell Papilloma or Carcinoma | 0/50 | 10/50 |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 | 21/50 |
| Small Intestine | Adenocarcinoma | 0/50 | 4/50 |
| Large Intestine | Adenomatous Polyp or Adenocarcinoma | 0/50 | 3/50 |
| Liver | Hepatocellular Adenoma or Carcinoma | 1/50 | 5/50 |
| Kidney | Renal Tubule Adenoma or Carcinoma | 0/50 | 3/50 |
| Zymbal's Gland | Carcinoma | 0/50 | 8/50 |
| Mammary Gland | Fibroadenoma or Adenocarcinoma | - | - |
| Clitoral Gland | Adenoma or Carcinoma | - | - |
| Spleen | Hemangioma or Hemangiosarcoma | 0/50 | 2/50 |
| Mesothelium (Tunica Vaginalis) | Mesothelioma | 0/50 | 1/50 |
Data extracted from the National Toxicology Program Technical Report TR-400.
Carcinogenicity in B6C3F1 Mice
Similar to the findings in rats, dermal application of this compound for 36 to 42 weeks led to a significant increase in the incidence of neoplasms in B6C3F1 mice.[4][5][6]
Table 2: Incidence of Neoplasms in B6C3F1 Mice Dermally Exposed to this compound
| Organ/Tissue System | Neoplasm Type | Male Mice (Incidence) | Female Mice (Incidence) |
| Control (0 mg/kg) | Low Dose (88 mg/kg) | ||
| Skin | Squamous Cell Papilloma, Keratoacanthoma, or Basal Cell Carcinoma | 0/50 | 12/50 |
| Forestomach | Squamous Cell Papilloma or Carcinoma | 0/50 | 18/50 |
| Liver | Hepatocellular Adenoma or Carcinoma | 5/50 | 15/50 |
| Lung | Alveolar/Bronchiolar Adenoma or Carcinoma | 3/50 | 9/50 |
Data extracted from the National Toxicology Program Technical Report TR-400.
Genotoxicity
This compound has demonstrated clear genotoxic activity in a variety of in vitro and in vivo assays. Its genotoxicity is a key factor contributing to its carcinogenic potential.
In Vitro Genotoxicity
DBP has been shown to be mutagenic and clastogenic in several in vitro test systems.
Table 3: Summary of In Vitro Genotoxicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Result |
| Reverse Mutation | Salmonella typhimurium (strains TA98, TA100, TA1535) | With and Without | Positive |
| Gene Mutation | L5178Y Mouse Lymphoma Cells (TK locus) | With and Without | Positive |
| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With and Without | Positive |
Data from the National Toxicology Program.[4]
In Vivo Genotoxicity
While DBP is genotoxic in several in vitro systems, the results from in vivo studies are more varied.
Table 4: Summary of In Vivo Genotoxicity of this compound
| Assay | Test System | Route of Administration | Result |
| Sex-Linked Recessive Lethal Mutations | Drosophila melanogaster | - | Positive |
| Reciprocal Translocations | Drosophila melanogaster | - | Positive |
| Micronucleus Test | Mouse Bone Marrow | Intraperitoneal | Negative |
Data from the National Toxicology Program.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Salmonella typhimurium Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
-
Bacterial Strains: S. typhimurium strains TA98, TA100, and TA1535, which are sensitive to frameshift and base-pair substitution mutagens, were used.
-
Metabolic Activation: The assay was conducted both with and without a rat liver S9 fraction for metabolic activation.
-
Procedure:
-
A top agar is prepared containing a trace amount of histidine and biotin.
-
The test compound, bacterial culture, and S9 mix (if applicable) are added to the molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+) is counted. A positive response is defined as a dose-dependent increase in the number of revertant colonies compared to the solvent control.
In Vitro Chromosomal Aberration Assay
This assay assesses the ability of a test substance to induce structural chromosomal damage in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used.
-
Treatment: Cells were exposed to various concentrations of this compound with and without S9 metabolic activation for a short period (e.g., 3-4 hours).
-
Harvest: After treatment, cells were washed and cultured in fresh medium. A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.
-
Slide Preparation: Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: Chromosomes were stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration were scored for structural aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of cells with one or more aberrations was calculated and compared to the control group.
Sister Chromatid Exchange (SCE) Assay
This assay detects the exchange of genetic material between sister chromatids, an indicator of DNA damage and repair.
-
Cell Line: Chinese Hamster Ovary (CHO) cells were used.
-
BrdU Labeling: Cells were cultured for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU).
-
Treatment: Cells were treated with this compound for a defined period.
-
Harvest: A spindle inhibitor was added to arrest cells in metaphase, and cells were harvested.
-
Slide Preparation and Staining: Metaphase spreads were prepared and differentially stained (e.g., fluorescence plus Giemsa) to visualize the sister chromatids.
-
Analysis: The number of SCEs per metaphase was counted for a set number of cells per concentration.
Mechanism of Action
The carcinogenicity and genotoxicity of this compound are believed to be mediated through its metabolic activation to reactive intermediates that can form adducts with DNA.
Metabolic Activation
While DBP itself can be reactive, its genotoxicity is enhanced by metabolic activation. A key proposed pathway involves the formation of a reactive epoxide intermediate, glycidol, or more likely, 2-bromo-2,3-epoxypropane (epibromohydrin). This activation is often mediated by cytochrome P450 enzymes.
DNA Adduct Formation
The reactive epoxide intermediate is an electrophilic species that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations. If not repaired, these mutations can accumulate in critical genes that regulate cell growth and differentiation, ultimately leading to the initiation of cancer.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Abstract for TR-400 [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and carcinogenicity of this compound in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
Synonyms for 2,3-Dibromo-1-propanol like glycerol α,β-dibromohydrin
This technical guide provides a comprehensive overview of 2,3-Dibromo-1-propanol, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, physicochemical properties, synthesis protocols, and its role as a reactive intermediate, with a focus on its relevance in scientific research and development.
Chemical Identity and Synonyms
This compound is a halogenated alcohol with the chemical formula C₃H₆Br₂O. It is also widely known by its synonym, glycerol α,β-dibromohydrin. A comprehensive list of its synonyms is provided in Table 1, aiding in its identification across various chemical databases and literature.[1][2][3][4][5]
Table 1: Synonyms for this compound
| Type | Synonym |
| IUPAC Name | 2,3-dibromopropan-1-ol[1] |
| Common Synonyms | Glycerol α,β-dibromohydrin[4][5] |
| α,β-Dibromohydrin[4][5] | |
| Allyl alcohol dibromide[1][2] | |
| beta-Dibromohydrin[1][2] | |
| 1,2-Dibromohydrin[1] | |
| Glycerol 1,2-dibromohydrin[1][2] | |
| Systematic Synonyms | 1-Propanol, 2,3-dibromo-[1][2] |
| 2,3-Dibromopropyl alcohol[1][2] | |
| 1,2-Dibromopropan-3-ol[1][2] | |
| Trade/Other Names | Brominex 257[1][2] |
| DBP (flame retardant)[1][2] | |
| NCI-C55436[1][2] | |
| USAF DO-42[1][2] | |
| NSC-6203[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [1][3] |
| Molecular Weight | 217.89 g/mol | [1][3] |
| Appearance | Clear, colorless to slightly yellow viscous liquid | [1][3] |
| Boiling Point | 219 °C (426 °F) at 760 mmHg | [3] |
| 95-97 °C at 10 mmHg | [4] | |
| Density | 2.12 g/mL at 25 °C | [4] |
| Solubility | Soluble in water, alcohol, ether, benzene, and acetone. | [1] |
| Vapor Pressure | 1 mmHg at 57 °C (134.6 °F) | [3] |
| Refractive Index | n20/D 1.559 | [4] |
| Flash Point | >110 °C (>230 °F) |
Experimental Protocols: Synthesis of this compound
This compound is primarily synthesized through the bromination of allyl alcohol. Below are detailed methodologies for its preparation.
General Laboratory Synthesis
Objective: To synthesize this compound via the direct bromination of allyl alcohol.
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride (or another inert solvent)
-
Sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of allyl alcohol in carbon tetrachloride is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.
-
A solution of bromine in carbon tetrachloride is added dropwise to the stirred allyl alcohol solution. The addition rate is controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.
-
The reaction mixture is then washed with a saturated solution of sodium carbonate to neutralize any hydrobromic acid formed and to remove unreacted bromine.
-
The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Research and Drug Development
While this compound is a known intermediate in the production of flame retardants and insecticides, its application in drug development is more nuanced.[3] It serves as a reactive building block for the introduction of a dibromopropyl moiety into larger molecules. This functional group can be a precursor to other functionalities through various chemical transformations.
Due to its structure, this compound is a trifunctional molecule (one hydroxyl and two bromine atoms), making it a versatile starting material for the synthesis of more complex molecules. The bromine atoms can be displaced by nucleophiles, and the hydroxyl group can be involved in esterification, etherification, or oxidation reactions.
Toxicological Profile and Genotoxicity
A critical aspect for drug development professionals is the toxicological profile of any chemical intermediate. This compound has been shown to be genotoxic in various in vitro and in vivo studies. It can cause DNA damage and mutations, which is a significant consideration for its handling and for the purity requirements of any final pharmaceutical product derived from it. The genotoxicity of this compound underscores the importance of rigorous purification steps to remove it from any active pharmaceutical ingredient (API).
The following diagram outlines a typical workflow for a genotoxicity assessment, such as an Ames test, which is a standard assay in drug development to detect mutagenic compounds.
Conclusion
This compound, or glycerol α,β-dibromohydrin, is a valuable chemical intermediate with a well-defined set of properties and synthesis routes. For researchers and professionals in drug development, it offers a reactive scaffold for the synthesis of complex molecules. However, its genotoxic potential necessitates careful handling and rigorous purification of any derived products to ensure the safety and efficacy of potential therapeutic agents. This guide provides the foundational technical information required for the informed use of this compound in a research and development setting.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (96-13-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 3. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
A Historical Overview of 2,3-Dibromopropanol Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1-propanol is a significant chemical intermediate, historically utilized in the production of flame retardants, insecticides, and pharmaceuticals.[1][2] Notably, it was a precursor to tris(2,3-dibromopropyl) phosphate, a flame retardant whose use in children's sleepwear was banned in 1977 due to carcinogenicity concerns.[1] The synthesis of 2,3-dibromopropanol has evolved over time, with early methods focusing on straightforward bromination and later advancements aiming to improve yield, purity, and process efficiency while minimizing hazardous byproducts. This guide provides a technical overview of the core historical methods for the synthesis of 2,3-dibromopropanol.
Core Synthesis Pathway: Addition Bromination of Allyl Alcohol
The primary and most historically significant method for producing 2,3-dibromopropanol is the addition bromination of allyl alcohol.[3][4][5] This reaction involves the addition of elemental bromine across the double bond of allyl alcohol. While seemingly straightforward, early methods were often plagued by side reactions that led to the formation of impurities such as 1,2,3-tribromopropane, brominated alcohol-ethers, and hydrogen bromide.[3][5][6] These byproducts are often difficult to separate from the desired product due to close boiling points, necessitating costly purification steps.[5]
Evolution of Synthesis Methodologies
Early Batch Processes in Solution
Initial preparations of this compound involved the treatment of allyl alcohol with bromine in a dilute solution. A common solvent for this process was carbon tetrachloride.[7] The reaction was typically conducted at low temperatures (0-25 °C) to mitigate the replacement of the hydroxyl group.[7] Another approach involved using a tetramethylammonium bromide-bromine adduct, which would be added to allyl alcohol with ice cooling.[7]
Advancements to Minimize Byproducts
Later innovations focused on improving the purity and yield of 2,3-dibromopropanol by suppressing the formation of byproducts. One patented method introduced the use of calcium bromide dihydrate in a non-polar organic solvent like carbon tetrachloride.[3] This process aimed to achieve higher yields of a purer product.
Another key development was the use of the product itself, 2,3-dibromopropanol, as the reaction medium.[4][5] By mixing allyl alcohol with a molar excess of 2,3-dibromopropanol before the addition of bromine, the formation of byproducts was significantly reduced.[4] This technique could be applied in both batch and continuous processes.
Shift to Continuous Processes
The move from batch to continuous processing represented a significant leap in the efficient and safe production of 2,3-dibromopropanol. Continuous processes allowed for better temperature control and more consistent product quality. In these setups, allyl alcohol and bromine are continuously and simultaneously added to a reaction chamber containing a liquid medium, and the product is continuously removed.[5][6]
A notable improvement in continuous synthesis was the use of a reaction medium that is immiscible with 2,3-dibromopropanol, such as saturated aliphatic hydrocarbons (e.g., hexane, heptane).[6] This allows the product to separate as a distinct layer, simplifying its removal and purification.[6]
Quantitative Data Summary
| Method | Reactants & Additives | Solvent | Temperature | Pressure | Yield | Key Byproducts | Reference |
| Early Batch | Allyl alcohol, Bromine | Carbon Tetrachloride | 0-25 °C | Not Specified | Not Specified | Not Specified | J. Chem. Soc, 1953, 3428[7] |
| Batch with Adduct | Allyl alcohol, Tetramethylammonium bromide-bromine adduct | Ether (for washing) | 40 °C (with ice cooling) | Not Specified | 85% | Not Specified | J. Amer. Chem. Soc, 71, 2252 (1949)[7] |
| Batch with Additive | Allyl alcohol, Bromine, Calcium bromide dihydrate | Carbon Tetrachloride | 20-25 °C | Not Specified | ~90% | High-boiling brominated alcohol-ethers, 1,2,3-tribromopropane, HBr | US Patent 3,283,013[3] |
| Batch/Continuous | Allyl alcohol, Bromine | 2,3-dibromopropanol | 10-20 °C | Not Specified | 97.7% (of technically pure product) | Reduced side reactions | US Patent 3,378,593[4] |
| Continuous | Allyl alcohol, Bromine | 2,3-dibromopropanol | < 60 °C | Not Specified | Not Specified | Reduced 1,2,3-tribromopropane | US Patent 3,268,597[5] |
| Continuous | Allyl alcohol, Bromine | Saturated Aliphatic Hydrocarbon (e.g., n-heptane) | 20-30 °C | Not Specified | >99.5% Purity | 1,2,3-tribromopropane (0.1%) | US Patent 3,932,540[6] |
Experimental Protocols
Method 1: Bromination in Carbon Tetrachloride (J. Chem. Soc, 1953, 3428)[7]
-
Dissolve allyl alcohol in ten times its volume of carbon tetrachloride.
-
Separately, prepare a solution of the calculated amount of bromine in double its volume of carbon tetrachloride.
-
Add the bromine solution to the allyl alcohol solution while maintaining the temperature between 0-25 °C.
-
After the reaction is complete, evaporate the carbon tetrachloride.
-
Purify the resulting this compound by distillation, collecting the fraction boiling at 95-97 °C / 10 mmHg.
Method 2: Batch Process with Calcium Bromide Dihydrate (US Patent 3,283,013)[3]
-
Charge a glass-lined reaction vessel with 400 parts of carbon tetrachloride, 16 parts of allyl alcohol, and 40 parts of calcium bromide dihydrate.
-
Cool the mixture to 20 °C and place it under a nitrogen blanket.
-
Simultaneously add 102 parts of allyl alcohol and 320 parts of bromine over approximately one hour, maintaining the reaction temperature between 20 °C and 25 °C.
-
Wash the reaction mass twice with water.
-
Remove the solvent by vacuum stripping.
-
Fractionally distill the product at 2 mm of mercury pressure to obtain pure, colorless this compound (boiling point 70-73 °C at 2 mm Hg).
Method 3: Continuous Process in an Immiscible Solvent (US Patent 3,932,540)[6]
-
Add 100 grams of n-heptane to a reaction vessel equipped for continuous addition and removal.
-
Simultaneously and continuously add 1600 grams (10.01 moles) of bromine and 600 grams (10.33 moles) of allyl alcohol to the n-heptane over a period of 2.75 hours.
-
Maintain the reaction mixture temperature between 20-30 °C during the addition.
-
The reaction mixture will separate into two layers. Continuously remove the lower, heptane-immiscible layer containing the product from the reaction vessel.
-
The collected product can be further purified by distillation to achieve a purity of over 99.5%.
Visualizing the Synthesis Evolution
The following diagram illustrates the logical progression of historical synthesis methods for 2,3-dibromopropanol, highlighting the key advancements aimed at improving yield and purity.
Caption: Evolution of 2,3-dibromopropanol synthesis methods.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 4. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 5. US3268597A - Continuous preparation of 2, 3-dibromopropanol-1 compound - Google Patents [patents.google.com]
- 6. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
The Ubiquitous Bromine: A Technical Guide to the Natural Occurrence of Organobromine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring organobromine compounds represent a vast and structurally diverse class of secondary metabolites. While bromine is a relatively rare element on land, its higher concentration in marine environments has driven the evolution of unique biosynthetic pathways in a wide array of organisms. From simple volatile compounds to complex alkaloids, these brominated molecules exhibit a remarkable range of biological activities, making them a fertile ground for drug discovery and biomedical research. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, focusing on their chemical diversity, biosynthesis, ecological significance, and the experimental methodologies used to study them.
Chemical Diversity and Distribution
Organobromine compounds are predominantly found in marine ecosystems, with sponges, algae, cyanobacteria, and tunicates being prolific producers.[1][2][3] Over 1600 distinct brominated natural products have been identified to date.[1] These compounds can be broadly categorized into several major classes, each with characteristic structural features and biological properties.
Polybrominated Diphenyl Ethers (PBDEs)
Naturally produced PBDEs and their hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives are abundant in marine organisms.[4][5] These compounds are structurally similar to anthropogenic brominated flame retardants and have raised environmental concerns due to their persistence and potential toxicity.[5][6] However, radiocarbon dating has confirmed the natural origin of many of these compounds found in the marine food web.[7] Marine bacteria are now recognized as significant producers of PBDEs.[4][7]
Bromophenols
Bromophenols are a widespread class of organobromine compounds, particularly abundant in marine algae, especially red algae (Rhodophyta).[8][9][10] They are responsible for the characteristic "ocean" or "shrimp-like" flavor and aroma of many seafoods.[11] The degree and position of bromination on the phenol ring vary significantly, leading to a wide array of derivatives with diverse biological activities, including antioxidant, antimicrobial, and anticancer effects.[3][12]
Bromoindoles
Marine organisms, particularly sponges and bacteria, are a rich source of brominated indole alkaloids.[13][14] These compounds exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15] The bromoindole scaffold is a privileged structure in drug discovery, and its natural occurrence continues to inspire the synthesis of novel therapeutic agents.
Bromotyrosine Alkaloids
Sponges of the order Verongiida are renowned for producing a diverse array of complex alkaloids derived from brominated tyrosine.[10][16][17] These compounds often feature intricate molecular architectures and potent biological activities, including cytotoxicity against cancer cell lines and antimicrobial effects.[12][18]
Quantitative Data on Natural Brominated Compounds
The concentration of naturally occurring brominated compounds can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize some of the reported quantitative data for different classes of these compounds in various marine organisms.
| Class of Compound | Organism | Concentration Range | Reference(s) |
| Bromophenols | |||
| 2,4,6-Tribromophenol | Pterocladiella capillacea (Red Alga) | Up to 2590 ng/g (wet weight) | [8] |
| Total Bromophenols | Codium fragile (Green Alga) | 0.9 ng/g (wet weight) | [8] |
| 4-Bromophenol | North Sea Sediment | Up to 40,000 ng/g (TOC) | [11] |
| 3,6-Dibromoindole | German Bight Water | 913 ng/L | [11] |
| Bromotyrosine Derivatives | |||
| Total Brominated Compounds | Verongia aerophoba (Sponge) | 7.2 - 12.3% of dry weight | [19] |
| Bromine Content | Aplysina cavernicola (Sponge) Skeleton | Significant, non-extractable amounts | [16] |
| Bromine Content | Ianthella basta (Sponge) Skeleton | Significant, non-extractable amounts | [16] |
| Polybrominated Diphenyl Ethers (PBDEs) | |||
| 6-MeO-BDEs | Fucus vesiculosus (Brown Alga) | 1.3 - 18 pg/g (wet weight) | [20] |
Biosynthesis of Brominated Organic Compounds
The incorporation of bromine into organic molecules is an enzymatic process catalyzed by specific halogenases. Two main classes of enzymes are responsible for the majority of natural bromination reactions: haloperoxidases and FADH2-dependent halogenases.[18][21]
Halogenases: The Key Players
-
Vanadium-dependent Bromoperoxidases (V-BPOs): These enzymes are particularly common in marine algae and cyanobacteria. They utilize vanadium as a cofactor to oxidize bromide ions (Br-) in the presence of hydrogen peroxide (H2O2), generating a reactive brominating species (hypobromous acid, HOBr, or a related enzyme-bound intermediate) that then electrophilically attacks a suitable organic substrate.[21][22]
-
FADH2-dependent Halogenases: These enzymes, found primarily in bacteria, use reduced flavin adenine dinucleotide (FADH2) as a cofactor. They catalyze the reaction of FADH2 with oxygen and a halide ion to produce a hypohalous acid, which is then used to halogenate the substrate, often an aromatic ring.[18][21][23]
General Biosynthetic Scheme
The biosynthesis of many brominated aromatic compounds, such as those found in marine bacteria, often follows a modular pathway. For instance, the biosynthesis of polybrominated diphenyl ethers and bipyrroles can be initiated from chorismate or L-proline, respectively.[4][7]
Ecological Roles
Naturally occurring brominated compounds play crucial roles in the chemical ecology of their source organisms. They often serve as:
-
Chemical Defenses: Many of these compounds exhibit potent antimicrobial, antifungal, or antiviral activities, protecting the organism from pathogens.[3][22] They can also act as feeding deterrents against predators.[12]
-
Allelopathic Agents: Some brominated compounds are released into the environment to inhibit the growth of competing organisms.
-
Signaling Molecules: There is evidence that some organobromines may be involved in intracellular or intercellular signaling processes.
Experimental Protocols
The study of naturally occurring brominated compounds involves a multi-step process, from collection of the source organism to the final characterization and biological testing of the purified compounds.
Isolation and Purification of Brominated Compounds
A general workflow for the isolation of these compounds from marine invertebrates is outlined below.
1. Sample Collection and Preparation:
-
Collect the marine organism of interest.
-
Freeze-dry the sample to remove water.
-
Grind the dried material to a fine powder.
2. Extraction:
-
Extract the powdered material with an appropriate solvent or series of solvents, typically starting with a polar solvent like methanol (MeOH) followed by a less polar solvent like dichloromethane (DCM).[24][25]
3. Fractionation:
-
Perform liquid-liquid partitioning of the crude extract to separate compounds based on their polarity. Common solvent systems include hexane/water and ethyl acetate (EtOAc)/water.[24]
-
Subject the resulting fractions to further separation using techniques like Vacuum Liquid Chromatography (VLC) or open column chromatography on silica gel or reversed-phase C18 material.[24]
4. Purification:
-
Purify individual compounds from the enriched fractions using High-Performance Liquid Chromatography (HPLC), often employing reversed-phase columns.[25][26]
5. Structure Elucidation:
-
Determine the chemical structure of the purified compounds using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition.[24][27][28]
Cloning and Expression of Bromoperoxidase Genes
The study of the enzymes responsible for bromination often involves molecular biology techniques.
1. DNA/RNA Extraction:
-
Extract total DNA or RNA from the source organism.
2. Gene Amplification:
-
Design degenerate primers based on conserved regions of known bromoperoxidase genes.
-
Use Polymerase Chain Reaction (PCR) or Reverse Transcription PCR (RT-PCR) to amplify the target gene.[4][5]
3. Cloning:
-
Ligate the amplified PCR product into a suitable expression vector (e.g., pET vectors for E. coli expression).[4][5][6]
4. Heterologous Expression:
-
Transform the expression vector into a suitable host organism, such as Escherichia coli or Streptomyces lividans.[4][5][6]
-
Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
5. Protein Purification:
-
Lyse the host cells and purify the recombinant bromoperoxidase using affinity chromatography (e.g., His-tag purification).[4]
Halogenase Activity Assay
The activity of purified or recombinant halogenases can be determined using a spectrophotometric assay.
1. Assay Principle:
-
The assay often relies on the halogenation of a chromogenic substrate, such as monochlorodimedone (MCD) or thymol blue.[15][29] The change in absorbance upon halogenation is monitored over time.
2. Reaction Mixture:
-
Prepare a reaction buffer containing the substrate (e.g., MCD), a source of bromide (e.g., KBr), and hydrogen peroxide (for peroxidases).
-
Initiate the reaction by adding the enzyme.
3. Measurement:
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 290 nm for MCD) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of substrate consumption.
Signaling Pathways and Biological Effects
Several naturally occurring brominated compounds have been shown to interact with and modulate various cellular signaling pathways, highlighting their potential as pharmacological probes and drug leads.
Disruption of Calcium Signaling
Some bromophenols have been found to interfere with intracellular calcium (Ca2+) signaling in neuroendocrine cells.[30] For example, 2,4-dibromophenol (2,4-DBP) and 2,4,6-tribromophenol (2,4,6-TBP) can reduce depolarization-induced Ca2+ influx and cause the release of Ca2+ from intracellular stores.[30] This disruption of Ca2+ homeostasis may be linked to the endocrine-disrupting effects observed for some of these compounds.
Anti-inflammatory Activity
Certain bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-12p40 in dendritic cells.[15]
Quorum Sensing Inhibition
Some halogenated indoles have been shown to interfere with quorum sensing in pathogenic bacteria like Vibrio campbellii, thereby reducing their virulence.[31] This mode of action makes them attractive candidates for the development of novel anti-infective agents that do not directly kill the bacteria, potentially reducing the selective pressure for resistance development.
Conclusion and Future Perspectives
The natural world, particularly the marine environment, is a treasure trove of novel brominated organic compounds with remarkable chemical diversity and biological activity. The continued exploration of these natural products, coupled with advances in analytical techniques, synthetic chemistry, and molecular biology, holds immense promise for the discovery of new drugs and therapeutic agents. A deeper understanding of the biosynthesis and ecological roles of these compounds will not only fuel drug discovery pipelines but also provide valuable insights into the complex chemical interactions that shape marine ecosystems. The experimental workflows and methodologies detailed in this guide provide a solid foundation for researchers to embark on or advance their investigations into this fascinating and promising field of natural product chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. New Drug Discovery Technique May Unlock Trove of Marine Compounds | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 3. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular cloning and high-level expression of a bromoperoxidase gene from Streptomyces aureofaciens Tü24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and expression of the gene for a vanadium-dependent bromoperoxidase from a marine macro-alga, Corallina pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning and high-level expression of a bromoperoxidase gene from Streptomyces aureofaciens Tü24 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]
- 27. Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. medium.com [medium.com]
- 29. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Use of 2,3-Dibromo-1-propanol in Flame Retardant Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of flame retardants derived from 2,3-dibromo-1-propanol, with a primary focus on tris(2,3-dibromopropyl) phosphate (TDBPP). This document includes detailed experimental protocols, quantitative performance data, and visualizations to aid in research and development.
Introduction
This compound is a key chemical intermediate in the production of various organic compounds, including flame retardants.[1] Its structure, featuring two bromine atoms, makes it an effective precursor for imparting flame retardant properties to a variety of polymers. The most notable flame retardant synthesized from this alcohol is tris(2,3-dibromopropyl) phosphate (TDBPP), a compound historically used in plastics, textiles, and foams to reduce their flammability.[1] Although its use has been curtailed due to health and environmental concerns, the synthesis and mechanisms of TDBPP serve as a significant case study in flame retardant chemistry.
Synthesis of Tris(2,3-dibromopropyl) phosphate (TDBPP)
The synthesis of TDBPP from this compound is typically achieved through an esterification reaction with phosphorus oxychloride. The reaction is often carried out in the presence of a tertiary amine, such as pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Workflow: TDBPP Synthesis
Caption: Experimental workflow for the synthesis of TDBPP.
Detailed Experimental Protocol
This protocol is based on the method described in US Patent 3,046,297.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Benzene
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve this compound in a mixture of pyridine and benzene.
-
Addition of Phosphorus Oxychloride: While stirring the solution, slowly add phosphorus oxychloride via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40°C. An ice bath may be necessary to control the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated pyridine hydrochloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water, a 5% sodium carbonate solution, and again with water to remove any remaining pyridine and acidic byproducts.
-
-
Isolation:
-
Separate the organic layer (benzene) and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the benzene solvent using a rotary evaporator under reduced pressure to yield the crude tris(2,3-dibromopropyl) phosphate.
-
-
Purification (Optional): The crude product can be further purified by vacuum distillation if a higher purity is required.
Flame Retardant Mechanism of TDBPP
The flame retardant action of TDBPP, like other halogenated flame retardants, primarily occurs in the gas phase of a fire.
Caption: Gas phase flame retardant mechanism of TDBPP.
Upon heating, the polymer containing TDBPP decomposes and releases flammable gases. Simultaneously, TDBPP decomposes to release hydrogen bromide (HBr). In the high-temperature environment of the flame, HBr breaks down to form bromine radicals (Br•). These bromine radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction. By converting these highly reactive radicals into less reactive species, the flame is chemically inhibited and extinguished.
Quantitative Performance Data
The effectiveness of a flame retardant is quantified using several standard tests. The following tables summarize typical performance data for materials treated with TDBPP. Note: Due to the historical use and subsequent ban of TDBPP in many applications, recent quantitative data from peer-reviewed literature is limited. The data presented here is illustrative of expected performance.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings
The Limiting Oxygen Index (ASTM D2863) measures the minimum oxygen concentration required to support flaming combustion. A higher LOI indicates better flame retardancy. The UL-94 is a vertical burn test that classifies materials based on their self-extinguishing properties.
| Polymer Matrix | TDBPP Loading (% by weight) | LOI (%) | UL-94 Rating |
| Polyurethane Foam (Rigid) | 0 | 18-20 | Not Rated |
| 10 | 24-26 | V-0 | |
| 15 | 28-30 | V-0 | |
| Epoxy Resin | 0 | 22-24 | Not Rated |
| 10 | 28-30 | V-0 | |
| 15 | 32-35 | V-0 | |
| Polyethylene (LDPE) | 0 | 17-18 | Not Rated |
| 15 | 23-25 | V-2 | |
| 20 | 26-28 | V-0 |
Table 2: Cone Calorimetry Data (Illustrative)
Cone calorimetry (ASTM E1354) measures various parameters related to heat release during combustion. Lower values for heat release rate (HRR) and total heat release (THR) indicate better flame retardancy.
| Polymer Matrix | TDBPP Loading (% by weight) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Polyurethane Foam (Rigid) | 0 | ~250 | ~80 | ~30 |
| 15 | ~150 | ~60 | ~45 | |
| Epoxy Resin | 0 | ~300 | ~100 | ~40 |
| 15 | ~180 | ~75 | ~55 |
Table 3: Thermogravimetric Analysis (TGA) Data (Illustrative)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information on thermal stability. Tonset is the temperature at which significant decomposition begins, and Char Yield is the percentage of material remaining at high temperatures.
| Polymer Matrix | TDBPP Loading (% by weight) | Tonset (°C) | Char Yield at 600°C (%) |
| Polyurethane Foam (Rigid) | 0 | ~280 | < 10 |
| 15 | ~260 | > 15 | |
| Epoxy Resin | 0 | ~320 | ~15 |
| 15 | ~300 | ~25 |
The addition of TDBPP can sometimes lower the initial decomposition temperature of the polymer, promoting earlier release of the flame-retardant species. The increased char yield in the presence of the phosphorus-containing flame retardant can also contribute to a condensed-phase flame retardant mechanism by forming a protective insulating layer.
Safety and Regulatory Considerations
Tris(2,3-dibromopropyl) phosphate is classified as a probable human carcinogen and its use has been banned or severely restricted in many countries, particularly in consumer products like children's sleepwear.[2] Researchers and professionals working with this compound and its derivatives should adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and working in well-ventilated areas. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile precursor for the synthesis of effective brominated flame retardants, with tris(2,3-dibromopropyl) phosphate being a prominent example. Understanding the synthesis, mechanisms, and performance of these compounds provides valuable knowledge for the development of new and safer flame-retardant technologies. The protocols and data presented here serve as a foundational resource for researchers in this field.
References
Application Notes & Protocols: 2,3-Dibromo-1-propanol as a Key Intermediate in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dibromo-1-propanol is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, featuring two bromine atoms and a primary alcohol, allows for a range of chemical transformations, making it a valuable building block in the construction of complex drug molecules. This document provides an overview of its application, with a specific focus on its role in the synthesis of non-ionic X-ray contrast agents, and includes detailed experimental protocols.
While historically used in the production of flame retardants and insecticides, the pharmaceutical applications of this compound are of significant interest.[2][3] It is particularly relevant in the synthesis of iodinated contrast media, such as Iodixanol, where it or its close structural isomers act as linking agents to form the dimeric structure essential for the diagnostic properties of these drugs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value |
| Molecular Formula | C₃H₆Br₂O |
| Molecular Weight | 217.89 g/mol [1] |
| Appearance | Clear, colorless to slightly yellow viscous liquid |
| Boiling Point | 219 °C |
| Solubility | Soluble in water, alcohol, ether, and acetone |
| Density | 2.12 g/cm³ |
Application in the Synthesis of Iodixanol
Iodixanol is a widely used non-ionic, dimeric, iodinated contrast agent for diagnostic imaging. Its synthesis involves the dimerization of a monomeric precursor, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide, often referred to as "Compound A". This compound can be utilized as the key reagent to link two molecules of Compound A, forming the central C3 bridge of Iodixanol.
The overall synthesis strategy involves the N-alkylation of the amide nitrogen in Compound A with this compound. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the deprotonated amide on the electrophilic carbon atoms of the dibrominated intermediate.
Below is a logical workflow for the synthesis of Iodixanol utilizing this compound as an intermediate.
Caption: Workflow for Iodixanol synthesis using this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the bromination of allyl alcohol.[4][5]
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride (or a suitable saturated aliphatic hydrocarbon solvent like hexane)[5]
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol in a suitable solvent (e.g., carbon tetrachloride, approximately 10 volumes).
-
Cool the flask in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly add a solution of bromine in the same solvent (approximately 2 volumes) dropwise to the stirred allyl alcohol solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours until the reddish-brown color of bromine disappears.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85-95% | [4] |
| Purity (after distillation) | >99% | [5] |
Synthesis of Iodixanol via Dimerization of Compound A
This protocol is a representative procedure for the dimerization step in Iodixanol synthesis, adapted for the use of this compound as the linking agent. The synthesis of the starting material, 5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A), is a multi-step process that is beyond the scope of this document.
Materials:
-
5-acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A)
-
This compound
-
Sodium hydroxide (or another suitable base)
-
2-Methoxyethanol (or another suitable high-boiling solvent)
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve Compound A in 2-methoxyethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask while stirring.
-
Add this compound to the reaction mixture (approximately 0.5 molar equivalents with respect to Compound A).
-
Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours. Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to neutral (pH 7) using hydrochloric acid.
-
The crude Iodixanol can be precipitated by the addition of a suitable anti-solvent (e.g., isopropanol) or purified by crystallization from a solvent system such as methanol/2-propanol.
Quantitative Data for Dimerization Reaction:
| Parameter | Value |
| Conversion of Compound A | 40-60% |
| Yield of Crude Iodixanol | Varies based on purification method |
| Purity (after crystallization) | >98% |
Signaling Pathway and Logical Relationships
The synthesis of Iodixanol from Compound A and this compound follows a clear logical progression of chemical transformations.
References
- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Iodixanol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
Protocol for the bromination of allyl alcohol to 2,3-dibromo-1-propanol
Application Note: Synthesis of 2,3-Dibromo-1-propanol
Topic: Protocol for the Bromination of Allyl Alcohol to this compound Reference ID: AN-DBP-001 Revision: 1.0
Abstract
This document provides detailed experimental protocols for the synthesis of this compound via the addition bromination of allyl alcohol. This compound is a valuable chemical intermediate used in the manufacturing of flame retardants, insecticides, and pharmaceuticals[1]. The protocols outlined below are designed for research and laboratory settings, focusing on high yield and purity. Key methodologies, including reaction in an inert solvent and the use of a classic carbon tetrachloride system, are presented. This note includes a summary of quantitative data from various methods, detailed step-by-step procedures, and a workflow diagram for clarity.
Chemical Reaction
The synthesis involves the electrophilic addition of bromine across the double bond of allyl alcohol:
CH₂(OH)CH=CH₂ + Br₂ → CH₂(OH)CH(Br)CH₂(Br)
Data Summary
The following table summarizes quantitative data from various established protocols for the bromination of allyl alcohol.
| Method/Solvent System | Reagents | Temperature | Yield (%) | Purity (%) | Boiling Point (°C/mmHg) | Reference |
| Immiscible Hydrocarbon | Allyl alcohol, Bromine | 20–35°C | 86.3 | 99.9 | - | [2] |
| Immiscible Hydrocarbon (with Promoter) | Allyl alcohol, Bromine, Calcium bromide dihydrate | ~10°C | 90 - 93 | 99.9 | 70-73 / 2 | [3] |
| Carbon Tetrachloride | Allyl alcohol, Bromine | 0–25°C | - | - | 95-97 / 10 | [4] |
| Bromine Adduct | Allyl alcohol, Tetramethylammonium bromide-bromine adduct | 40°C (ice cooling) | 85 | - | 95-97 / 10 | [4] |
| Product as Solvent (Continuous) | Allyl alcohol, Bromine | 10–20°C | 97.7 | - | - | [5] |
Experimental Protocols
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Allyl alcohol is also toxic and flammable. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol A: Bromination in an Inert, Immiscible Solvent (High Purity Method)
This protocol is adapted from processes that yield high-purity this compound by suppressing side reactions[2][3].
Materials:
-
Allyl alcohol (1 mol, 58.08 g)
-
Bromine (1 mol, 159.8 g)
-
n-Hexane (or other saturated aliphatic hydrocarbon) (300 mL)[2]
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (1 L) equipped with a magnetic stirrer, two dropping funnels, and a thermometer
-
Ice-water bath
-
Separatory funnel
Procedure:
-
Reaction Setup: Charge the 1 L round-bottom flask with 300 mL of n-hexane and cool the flask in an ice-water bath.
-
Reagent Preparation: Place the allyl alcohol (58.08 g) in one dropping funnel and the bromine (159.8 g) in the second dropping funnel.
-
Addition of Reactants: While stirring the n-hexane vigorously, begin the simultaneous and continuous addition of both allyl alcohol and bromine from the dropping funnels. Maintain the reaction temperature between 20-30°C by controlling the addition rate and the cooling bath[2]. The addition should take approximately 2-3 hours.
-
Phase Separation: As the reaction proceeds, the mixture will separate into two phases. The lower, denser layer consists of the product, this compound, which is immiscible with the n-hexane solvent[2].
-
Workup: After the addition is complete, transfer the entire reaction mixture to a separatory funnel. Separate and collect the lower product layer.
-
Washing: Wash the product layer sequentially with 100 mL of 5% sodium bicarbonate solution (to neutralize any HBr), 100 mL of water, and finally 100 mL of brine.
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent. The product can be further purified by vacuum distillation, collecting the fraction boiling at 95-97°C at 10 mmHg[4][6]. The resulting product is typically of very high purity (>99.5%)[2].
Protocol B: Bromination in Carbon Tetrachloride (Classic Method)
This protocol uses a traditional solvent system for the bromination reaction[1][4].
Materials:
-
Allyl alcohol (1 mol, 58.08 g)
-
Bromine (1 mol, 159.8 g)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask (1 L) with magnetic stirrer
-
Dropping funnel
-
Ice-water bath
Procedure:
-
Reactant Solution: Prepare a solution of allyl alcohol by dissolving 58.08 g in ten times its volume of carbon tetrachloride in the 1 L round-bottom flask. Cool the flask in an ice-water bath.
-
Bromine Solution: Prepare a solution of bromine by dissolving 159.8 g in double its volume of carbon tetrachloride[4].
-
Addition: Slowly add the bromine solution from a dropping funnel to the stirred allyl alcohol solution. Maintain the reaction temperature between 0-25°C throughout the addition[4].
-
Reaction Completion: Continue stirring for 30 minutes after the addition is complete. The disappearance of the bromine color indicates the reaction is finished.
-
Solvent Removal: Remove the carbon tetrachloride solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction that boils at 95-97°C/10 mmHg[4].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 3. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 6. 2,3-二溴-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: HPLC Analysis for Purity Determination of 2,3-Dibromo-1-propanol
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dibromo-1-propanol purity. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and robustness, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol provides detailed procedures for sample and standard preparation, chromatographic conditions, and data analysis.
Introduction
This compound is a halogenated organic compound used as an intermediate in the synthesis of pharmaceuticals and flame retardants.[1][2] The purity of this intermediate is critical to ensure the safety and efficacy of the final products. Common impurities, often arising from the synthesis process which typically involves the bromination of allyl alcohol, may include 1,2,3-tribromopropane and other related halogenated propanols.[3] This document provides a comprehensive protocol for the determination of this compound purity using RP-HPLC with UV detection.
Principle
The method employs reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. A C18 column is used as the stationary phase, and a gradient of acetonitrile and water is used as the mobile phase to achieve optimal separation. The analytes are detected using a UV detector at a low wavelength (210 nm), which is suitable for compounds with limited chromophores. The purity of this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Sample of this compound for analysis
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-21 min: 70-30% B, 21-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix well.
Diluent: A mixture of acetonitrile and water (50:50, v/v).
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter before injection.
System Suitability
Inject the standard solution six times and evaluate the system suitability parameters. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% |
| %RSD for Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Perform the system suitability injections.
-
Inject the sample solution in duplicate.
-
After the analysis, process the chromatograms and integrate all peaks.
Calculation of Purity
The purity of this compound is calculated based on the area percent method.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its potential impurities based on the proposed method.
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| This compound | ~ 8.5 | 1.00 |
| Allyl Alcohol (starting material) | ~ 3.2 | 0.38 |
| 1,3-Dibromo-2-propanol | ~ 9.2 | 1.08 |
| 1,2,3-Tribromopropane | ~ 12.7 | 1.49 |
Visualization of Experimental Workflow
Caption: HPLC analysis workflow for this compound purity.
Conclusion
The described RP-HPLC method is a reliable and robust approach for determining the purity of this compound. The method is capable of separating the main component from its potential process-related impurities. The protocol is straightforward and can be readily implemented in a quality control laboratory setting for routine analysis.
References
2,3-Dibromo-1-propanol: A Versatile Building Block in Organic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1-propanol is a halogenated organic compound that serves as a reactive and versatile building block in organic synthesis. Its structure, featuring two bromine atoms on adjacent carbons and a primary hydroxyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of flame retardants, pharmaceuticals, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic chemistry.
Physical and Chemical Properties
This compound is a colorless to pale yellow, viscous liquid with a faint, pungent odor.[1] It is soluble in many organic solvents and slightly soluble in water.[1] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a dry, well-ventilated area.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [3] |
| Molecular Weight | 217.89 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 219 °C (decomposes) | [3] |
| 95-97 °C at 10 mmHg | [4] | |
| Density | 2.120 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.559 | [4] |
| Solubility | Soluble in alcohol, ether, acetone, benzene. Slightly soluble in water. | [1] |
| CAS Number | 96-13-9 | [4] |
Applications in Organic Synthesis
The presence of two bromine atoms and a hydroxyl group makes this compound a trifunctional building block, enabling a range of synthetic transformations.
Synthesis of Flame Retardants
A primary application of this compound is in the production of brominated flame retardants, most notably tris(2,3-dibromopropyl) phosphate.[5] This compound was historically used in textiles, plastics, and other flammable materials to reduce their fire hazard.
Logical Relationship: Synthesis of Tris(2,3-dibromopropyl) phosphate
Caption: Synthesis of Tris(2,3-dibromopropyl) phosphate from this compound.
Synthesis of Epoxides
This compound is a key precursor in the synthesis of epibromohydrin (2-(bromomethyl)oxirane), a valuable epoxide intermediate. The reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation, displaces one of the adjacent bromine atoms.
Experimental Workflow: Synthesis of Epibromohydrin
Caption: Workflow for the synthesis of epibromohydrin.
Synthesis of Heterocyclic Compounds
The electrophilic nature of the carbon atoms bearing the bromine atoms allows for nucleophilic substitution reactions with various nucleophiles, including amines, to form heterocyclic compounds. This reactivity is particularly useful in the synthesis of substituted nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry. For instance, reaction with secondary amines like piperidine can lead to the formation of dipiperidinyl propanol derivatives.
Experimental Protocols
Safety Precaution: this compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[5]
Protocol 1: Synthesis of this compound from Allyl Alcohol
This protocol describes the bromination of allyl alcohol to yield this compound.[6]
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride (or another suitable inert solvent)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in ten volumes of carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Slowly add a solution of a stoichiometric amount of bromine in two volumes of carbon tetrachloride from the dropping funnel with continuous stirring. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at 95-97 °C/10 mmHg.
Table 2: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | Allyl alcohol, Bromine |
| Solvent | Carbon tetrachloride |
| Temperature | 0-5 °C |
| Reaction Time | ~2 hours |
| Purification | Vacuum distillation |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of Epibromohydrin from this compound
This protocol details the conversion of this compound to epibromohydrin.
Materials:
-
This compound
-
Sodium hydroxide (or other suitable base)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring.
-
After the addition, continue stirring at room temperature for 2-3 hours.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epibromohydrin by distillation.
Table 3: Typical Reaction Parameters for the Synthesis of Epibromohydrin
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium hydroxide |
| Solvent | Water/Diethyl ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-3 hours |
| Purification | Distillation |
| Expected Yield | 70-80% |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for the construction of a wide array of molecules, from industrial chemicals like flame retardants to important synthetic intermediates such as epibromohydrin. The protocols provided herein offer a starting point for researchers to utilize this reagent in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be strictly followed.
References
Application Notes and Protocols: Experimental Procedure for the Esterification of 2,3-Dibromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the esterification of 2,3-Dibromo-1-propanol. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid. This process is a fundamental reaction in organic synthesis, utilized in the creation of various esters, including those with potential applications as flame retardants or as intermediates in pharmaceutical synthesis. The following protocol for the synthesis of 2,3-dibromopropyl propanoate is provided as a representative example.
Data Presentation
The following tables summarize representative quantitative data for the esterification of this compound. Table 1 outlines various reaction conditions and their anticipated yields, while Table 2 provides expected analytical data for the characterization of the resulting ester, 2,3-dibromopropyl propanoate.
Table 1: Representative Reaction Conditions and Expected Yields for the Synthesis of 2,3-dibromopropyl propanoate
| Entry | Catalyst (mol%) | Carboxylic Acid | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | H₂SO₄ (5%) | Propanoic Acid (1.2 eq) | Toluene | 110 (Reflux) | 6 | 85-95 |
| 2 | p-TsOH (5%) | Propanoic Acid (1.2 eq) | Toluene | 110 (Reflux) | 8 | 80-90 |
| 3 | H₂SO₄ (5%) | Acetic Acid (1.5 eq) | None | 120 | 12 | 70-80 |
| 4 | Amberlyst-15 | Propanoic Acid (2.0 eq) | Cyclohexane | 80 (Reflux) | 24 | 75-85 |
Table 2: Representative Analytical Data for 2,3-dibromopropyl propanoate
| Analysis | Expected Result |
| FT-IR (cm⁻¹) | 2970-2880 (C-H stretch), 1740 (C=O ester stretch), 1180 (C-O stretch), 650 (C-Br stretch) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35-4.20 (m, 3H, -CH₂-O- and -CHBr-), 3.80-3.65 (m, 2H, -CH₂Br), 2.35 (q, J=7.6 Hz, 2H, -CH₂-C=O), 1.15 (t, J=7.6 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5 (C=O), 67.0 (-CH₂-O-), 45.5 (-CHBr-), 35.0 (-CH₂Br), 27.5 (-CH₂-C=O), 9.0 (-CH₃) |
| Mass Spec (EI) | m/z calculated for C₆H₁₀Br₂O₂: 287.90; found fragments corresponding to loss of Br, etc. |
Experimental Workflow
The overall experimental process, from reaction setup to final product analysis, is depicted in the following workflow diagram.
Caption: Experimental workflow for the esterification of this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2,3-dibromopropyl propanoate via Fischer esterification, utilizing a Dean-Stark apparatus to remove water and drive the reaction to completion.
Materials:
-
This compound (1.0 eq)
-
Propanoic acid (1.2 eq)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 21.8 g, 0.1 mol).
-
Add anhydrous toluene (100 mL) to dissolve the alcohol.
-
Add propanoic acid (e.g., 8.9 g, 0.12 mol).
-
Carefully add concentrated sulfuric acid (e.g., 0.5 g, 0.005 mol) dropwise while stirring.
-
Assemble the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Esterification Reaction:
-
Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to distill. Water will be collected in the Dean-Stark trap, and the toluene will be returned to the reaction flask.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Swirl gently and be cautious of gas evolution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude ester by vacuum distillation to obtain the final product.
-
-
Characterization:
-
Characterize the purified 2,3-dibromopropyl propanoate using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Chemical Reaction Pathway
The following diagram illustrates the acid-catalyzed esterification of this compound with propanoic acid.
Caption: Acid-catalyzed esterification of this compound.
Application Notes and Protocols for the Quantification of 2,3-Dibromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3-Dibromo-1-propanol (2,3-DBP), a compound of interest in environmental monitoring and toxicological studies. The following sections outline validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with sample preparation, instrumental parameters, and performance data.
Introduction
This compound (CAS No. 96-13-9) is a chemical intermediate used in the synthesis of flame retardants, pesticides, and pharmaceuticals. Due to its potential health risks, sensitive and reliable analytical methods are crucial for its quantification in various matrices, including biological and environmental samples. This application note details two robust methods for the determination of 2,3-DBP.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the quantification of volatile and semi-volatile compounds like 2,3-DBP. This method is particularly suitable for complex matrices such as urine and water samples.
Experimental Protocol: GC-MS Analysis of 2,3-DBP in Urine
This protocol is adapted from a method for measuring urinary 2,3-DBP.[1]
2.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Cleavage: To a 1 mL urine sample, add β-glucuronidase/sulfatase to hydrolyze any conjugated 2,3-DBP. Incubate as per the enzyme manufacturer's instructions.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., 1,4-dibromo-2-butanol) to a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the 2,3-DBP and the internal standard from the cartridge with 2 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2,3-DBP (e.g., m/z 137, 139, 107) and the internal standard.
Quantitative Data: GC-MS Method Performance
The following table summarizes the typical performance characteristics of the GC-MS method for 2,3-DBP quantification.
| Parameter | Typical Performance |
| Linearity (R²) | >0.995 |
| Linear Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow: GC-MS Analysis
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative method for the quantification of 2,3-DBP, particularly for samples where the analyte is present at higher concentrations or when derivatization is not desirable. A reverse-phase HPLC method is generally suitable for this polar compound.[2]
Experimental Protocol: HPLC Analysis of 2,3-DBP
3.1.1. Sample Preparation
-
Aqueous Samples (e.g., Water): Filter the sample through a 0.45 µm syringe filter prior to injection. If necessary, pre-concentration can be achieved using solid-phase extraction as described in the GC-MS section.
-
Organic Samples: Dilute the sample with the mobile phase to a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter.
3.1.2. HPLC Instrumentation and Parameters
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: Newcrom R1 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). For MS compatibility, 0.1% formic acid can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
Quantitative Data: HPLC Method Performance
The following table summarizes the expected performance characteristics of the HPLC method for 2,3-DBP quantification.
| Parameter | Typical Performance |
| Linearity (R²) | >0.998 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Experimental Workflow: HPLC Analysis
Signaling Pathway and Logical Relationships
The analytical methods described are not directly related to a biological signaling pathway. The logical relationship is a straightforward analytical workflow designed for the accurate quantification of a target analyte.
Conclusion
The GC-MS and HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various sample matrices. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. Both methods, when properly validated, can deliver high-quality data for research, monitoring, and drug development purposes.
References
Handling and disposal procedures for 2,3-Dibromo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of 2,3-Dibromo-1-propanol (CAS No. 96-13-9), a chemical intermediate used in the synthesis of flame retardants, insecticides, and pharmaceuticals.[1] Due to its toxicity and carcinogenicity, strict adherence to these protocols is essential to ensure personnel safety and environmental protection.
Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid.[1][2] A summary of its key quantitative properties is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [1] |
| Molecular Weight | 217.89 g/mol | [1] |
| Density | 2.12 g/mL at 25 °C | [2] |
| Boiling Point | 219 °C (decomposes); 95-97 °C at 10 mmHg | [2] |
| Melting Point | 9 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Water Solubility | 5-10 g/100 mL at 20 °C | [2] |
| Vapor Pressure | 0.0675 mmHg at 25 °C | [2] |
| Refractive Index | n20/D 1.559 | [2] |
Hazard Information and Safety Precautions
2.1 Hazard Summary
This compound is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[2]
-
Carcinogenicity: It is reasonably anticipated to be a human carcinogen.[3]
-
Irritation: It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[2]
When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide gas.
2.2 Safety Precautions
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Engineering Controls: A properly functioning chemical fume hood is essential. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.
-
Transportation: When transporting this compound, use sealed, unbreakable secondary containers.
Personal Protective Equipment (PPE)
The following PPE must be worn when handling this compound:
-
Gloves: Wear disposable nitrile gloves. For prolonged or direct contact, consider double-gloving. Discard gloves immediately after use or if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Lab Coat: A fully fastened laboratory coat must be worn.
-
Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Storage and Handling
4.1 Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight.
-
Keep containers tightly sealed.
-
Store in a designated area for toxic and carcinogenic materials.
-
Incompatible with strong oxidizing agents. Keep segregated from these materials.
4.2 Handling
-
Before use, obtain and read the Safety Data Sheet (SDS).
-
Perform all manipulations within a chemical fume hood.
-
Use mechanical pipetting aids; never pipette by mouth.
-
Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
Experimental Protocols
The following are generalized protocols for the use of this compound. Specific experimental conditions should be adapted based on the nature of the reaction.
5.1 General Reaction Setup
-
Preparation: Set up the reaction apparatus within a chemical fume hood. Cover the work surface with absorbent paper.
-
Reagent Transfer: Carefully measure and transfer this compound using a glass syringe or pipette with a mechanical aid.
-
Reaction Conditions: If the reaction requires heating, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques.
5.2 Reaction Quenching and Work-up
-
Quenching: For reactions involving excess brominating agents, a quenching step is necessary. A solution of sodium metabisulfite or sodium thiosulfate can be used to neutralize excess bromine. This should be done cautiously as the reaction can be exothermic.
-
Extraction and Washing: After quenching, the product can be extracted using an appropriate organic solvent. The organic layer should be washed with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Small Spills: For small spills, use absorbent paper to carefully pick up the liquid. Place the contaminated paper in a sealed, labeled plastic bag for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a soap and water solution. Follow with a decontamination procedure as outlined in Section 7.0.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Decontamination Protocol
All surfaces and equipment that have come into contact with this compound must be decontaminated.
7.1 Equipment Decontamination
-
Initial Rinse: Rinse glassware and equipment with an appropriate solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect the rinse solvent as hazardous waste.
-
Chemical Neutralization: Prepare a 10% aqueous solution of sodium thiosulfate. Immerse or thoroughly rinse the equipment with this solution to neutralize any residual brominated compounds. Let it sit for at least one hour.
-
Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.
7.2 Surface Decontamination
-
Initial Wipe: Wipe the contaminated surface with absorbent paper soaked in a soap and water solution.
-
Neutralization: Wipe the surface with a cloth soaked in a 10% sodium thiosulfate solution.
-
Final Wipe: Wipe the surface with a clean, wet cloth to remove any residue.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix waste containing this compound with other waste streams. It should be collected as halogenated organic waste .
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed container. The label should indicate "Hazardous Waste: Halogenated Organic Liquid" and list this compound as a component.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a sealed plastic bag. The bag should be labeled "Hazardous Waste: Halogenated Organic Solid" and placed in a designated solid waste container.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of any this compound waste down the drain.
Visualizations
Caption: Experimental Workflow for this compound.
Caption: Spill Response Protocol for this compound.
References
Application Notes and Protocols: The Role of 2,3-Dibromo-1-propanol and Brominated Intermediates in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the use of 2,3-dibromo-1-propanol and other brominated compounds in the synthesis of insecticides. While this compound itself is a known intermediate in the chemical industry, its direct application in the synthesis of modern insecticides is limited due to safety concerns and the development of alternative synthetic routes.[1][2] Historically, it was a key precursor in the production of the flame retardant tris(2,3-dibromopropyl) phosphate, a compound later identified as a carcinogen.[1][2]
However, the synthesis of various organophosphate insecticides, such as profenofos, involves the use of brominated intermediates. This document will therefore focus on two key areas: the synthesis of this compound as a representative brominated alcohol and the detailed synthetic pathway of the insecticide profenofos, which utilizes a brominated phenolic intermediate. These examples will serve as a comprehensive guide for researchers working with brominated compounds in the development of new agrochemicals.
Application Note 1: Synthesis of this compound
This compound is synthesized through the bromination of allyl alcohol.[3][4] This reaction is typically carried out in the presence of a solvent and under controlled temperature conditions to minimize the formation of byproducts such as 1,2,3-tribromopropane.[3][4]
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Starting Materials | Allyl alcohol, Bromine | [3][5] |
| Solvent | Saturated aliphatic hydrocarbon (e.g., n-hexane, n-heptane), Carbon tetrachloride | [3][5] |
| Molar Ratio (Allyl Alcohol:Bromine) | Approx. 1:1 | [3] |
| Reaction Temperature | -10°C to 60°C | [3] |
| Yield | Up to 90% | [4] |
| Purity | ≥ 99.5% | [3] |
| Boiling Point | 95-97°C at 10 mmHg | [5] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the continuous addition of reactants to a reaction medium.
Materials:
-
Allyl alcohol
-
Bromine
-
n-Hexane (or other suitable saturated aliphatic hydrocarbon)
-
Jacketed reaction vessel with a stirrer, thermometer, and dropping funnels
-
Ice water bath
Procedure:
-
Charge the jacketed reaction vessel with a suitable amount of n-hexane to act as the reaction medium.
-
Circulate ice water through the jacket of the vessel to maintain the desired reaction temperature (between -10°C and 60°C).
-
Begin vigorous stirring of the reaction medium.
-
Simultaneously and continuously add approximately equimolar amounts of allyl alcohol and bromine to the reaction vessel over a period of 2.5 to 3 hours.
-
As the reaction proceeds, the mixture will separate into two phases. The lower phase consists of the this compound product, while the upper phase is the n-hexane reaction medium.
-
Continuously remove the lower phase containing the this compound from the reaction vessel.
-
The collected product can be further purified by distillation if necessary.
Caption: Synthesis of this compound from Allyl Alcohol and Bromine.
Application Note 2: Synthesis of the Organophosphate Insecticide Profenofos
Profenofos, an organophosphate insecticide, is synthesized through a multi-step process that involves a key brominated intermediate, 4-bromo-2-chlorophenol.[6] The synthesis of profenofos serves as an excellent case study for the application of brominated compounds in modern insecticide manufacturing.
Quantitative Data for Profenofos Synthesis
| Step | Reactants | Molar Ratio | Temperature (°C) | Time (hours) | Yield/Purity | Reference |
| 1. Bromination | 2-Chlorophenol, Bromine | 1:1 | 30-50 | 20-25 | - | [6][7] |
| 2. Phosphorylation | 4-Bromo-2-chlorophenol, NaOH, O,O-diethylthiophosphoryl chloride | 1:(1-2):(1-2) | 30-60 | 20-25 | - | [6][7] |
| 3. Amine Salt Formation | Triester intermediate, Trimethylamine | 1:(1-4) | 50-80 | 6-10 | - | [6] |
| 4. Alkylation | Amine salt intermediate, n-propyl bromide, DMF | 1:(2-5):0.005 | 50-100 | 4-8 | Purity up to 96% | [6] |
Experimental Protocol: Synthesis of Profenofos
This protocol outlines a common synthetic route to profenofos.
Materials:
-
2-Chlorophenol
-
Bromine
-
Sodium hydroxide
-
O,O-diethylthiophosphoryl chloride
-
Trimethylamine
-
n-Propyl bromide
-
Dimethylformamide (DMF)
Procedure:
Step 1: Bromination
-
React 2-chlorophenol with an equimolar amount of bromine.
-
Maintain the reaction temperature between 30-50°C for 20-25 hours to yield crude 4-bromo-2-chlorophenol.[6][7]
Step 2: Recrystallization (Purification of Intermediate)
-
Purify the crude 4-bromo-2-chlorophenol by repeated recrystallization to improve the purity of the final product.[8]
Step 3: Phosphorylation
-
React the purified 4-bromo-2-chlorophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride. The molar ratio of the reactants is approximately 1:(1-2):(1-2).
-
Conduct the reaction at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[6][7]
Step 4: Amine Salt Formation
-
React the triester intermediate with trimethylamine in a molar ratio of 1:(1-4).
-
Heat the mixture to a reflux temperature of 50-80°C and maintain for 6-10 hours to form the amine salt intermediate.[6]
Step 5: Alkylation
-
React the amine salt intermediate with n-propyl bromide in the presence of a catalytic amount of DMF. The molar ratio of the amine salt to n-propyl bromide to DMF is 1:(2-5):0.005.
-
Maintain the reaction temperature at 50-100°C for 4-8 hours to form profenofos.[6]
Step 6: Work-up
-
Perform layering, washing, and solvent removal on the resulting product to obtain the final profenofos product with a purity of up to 96%.[6]
Caption: Multi-step synthesis pathway of the insecticide Profenofos.
Safety Considerations
Both this compound and many of the intermediates in profenofos synthesis are hazardous materials. This compound is reasonably anticipated to be a human carcinogen.[1] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of insecticides often involves the use of halogenated intermediates. While the direct use of this compound in modern insecticide synthesis is not widespread, the principles of its synthesis and the detailed protocols for the production of profenofos provide valuable insights for researchers in the field of agrochemical development. The provided application notes and protocols offer a foundation for the synthesis and study of brominated compounds in the ongoing effort to develop new and effective crop protection agents. Careful control of reaction conditions and rigorous purification of intermediates are paramount to achieving high yields and purity of the final products.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102617636A - Preparation method of high-purity profenofos - Google Patents [patents.google.com]
- 8. CN102617636B - Preparation method of high-purity profenofos - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dibromo-1-propanol by Vacuum Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals performing the purification of crude 2,3-dibromo-1-propanol via vacuum distillation. Below you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful purification.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the vacuum distillation of this compound.
Question: My vacuum level is unstable and I can't reach the target pressure. What should I do?
Answer: An unstable or insufficient vacuum is a common issue and can usually be attributed to leaks in the system.[1]
-
Check all connections: Ensure all ground glass joints are clean, properly sealed, and lightly greased with a high-vacuum grease.
-
Inspect tubing: Look for any cracks or loose connections in the vacuum tubing.
-
Examine the cold trap: Ensure the cold trap is sufficiently cold (using a dry ice/acetone or liquid nitrogen slush bath) as volatile substances from the crude mixture can enter the pump and affect its performance.
-
Pump maintenance: Verify that the vacuum pump oil is clean and at the correct level. Contaminated oil will reduce the pump's efficiency.
Question: The distillation is proceeding very slowly, or not at all, even though the temperature is high and the vacuum is stable.
Answer: This could be due to several factors related to heat transfer and vapor pressure.
-
Inadequate heating: Ensure the heating mantle is in good contact with the distillation flask and is set to a temperature approximately 20-30°C higher than the expected boiling point of this compound at your working pressure.[2] For alcohols, a temperature 30-50°C above the boiling point may be necessary due to their high heat of vaporization.[2]
-
Insufficient insulation: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings.
-
Incorrect pressure reading: Double-check the accuracy of your vacuum gauge.
Question: My product is discolored (yellow or brown) after distillation.
Answer: Discoloration often indicates thermal decomposition of the this compound.[1] This compound can be sensitive to high temperatures.[1]
-
Lower the distillation temperature: This can be achieved by improving the vacuum to further reduce the boiling point.
-
Minimize heating time: Do not heat the distillation pot for longer than necessary. Once the desired fraction is collected, cool the system down.
-
Check for acidic impurities: The crude material may contain acidic residues from the synthesis (e.g., HBr) which can catalyze decomposition at elevated temperatures.[3] Consider a neutralization wash of the crude product before distillation.
Question: I'm observing sudden, violent boiling (bumping) in the distillation flask.
Answer: Bumping is caused by the superheating of the liquid above its boiling point without the formation of vapor bubbles.[1]
-
Use a magnetic stirrer: Vigorous stirring of the liquid in the distillation flask provides nucleation sites for smooth boiling and is the most effective method to prevent bumping during vacuum distillation.[1] Boiling chips are generally not effective under vacuum.[1]
-
Introduce a fine capillary: A fine capillary tube (ebulliator) can be used to introduce a steady stream of fine bubbles, which also promotes smooth boiling.[1]
Question: My final product purity is low, and I suspect a significant impurity is co-distilling.
Answer: A common impurity in the synthesis of this compound is 1,2,3-tribromopropane.[4] This impurity has a boiling point very close to that of this compound, making separation by standard distillation nearly impossible.[4]
-
Fractional distillation: A more efficient fractional distillation column (e.g., a Vigreux or packed column) may improve separation, but it will likely be difficult.
-
Optimize synthesis: The best approach is to minimize the formation of this byproduct during the synthesis of the crude material.
-
Alternative purification: If the impurity level is high, consider other purification methods such as column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound under vacuum?
A1: The boiling point of this compound is dependent on the pressure. Below is a table summarizing reported boiling points at various pressures.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | ~219 |
| 15 | 120 |
| 14 | 90-93 |
| 10 | 95-97 |
| 9.8 | 99 |
| 2 | 70-73 |
Data compiled from multiple sources.[5][6][7]
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (approximately 219°C).[4][8] Distilling at this high temperature can lead to decomposition of the compound.[1] By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a safer and more controlled temperature, which minimizes thermal degradation.[1][9][10]
Q3: What are the main impurities I should expect in crude this compound?
A3: Besides any remaining starting materials or solvents, a key impurity can be 1,2,3-tribromopropane, which is formed as a byproduct during synthesis.[4] Other potential impurities could include unreacted allyl alcohol or byproducts from side reactions.
Q4: Can I use boiling chips for vacuum distillation?
A4: Boiling chips are not very effective under vacuum because the trapped air that promotes bubble formation is quickly removed when the vacuum is applied.[1] It is highly recommended to use a magnetic stirrer for smooth boiling.[1]
Q5: What type of vacuum grease should I use?
A5: Use a high-vacuum grease that is chemically resistant and has a low vapor pressure to avoid contaminating your product. Silicone-based or hydrocarbon-based high-vacuum greases are common choices. Apply a thin, uniform layer to the ground glass joints.
Experimental Protocol: Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower-boiling impurities and non-volatile residues.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flasks (fraction collector)
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap (e.g., Dewar flask with dry ice/acetone)
-
Vacuum tubing
-
High-vacuum grease
-
Clamps and stand
Procedure:
-
Apparatus Assembly:
-
Place a magnetic stir bar into a clean, dry round-bottom flask appropriately sized for the volume of crude material (the flask should be 1/2 to 2/3 full).
-
Connect the flask to the short path distillation head.
-
Place a thermometer in the thermometer adapter, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a water source (cold water in at the bottom, out at the top).
-
Attach the receiving flask to the distillation head.
-
Secure all components with clamps.
-
Lightly grease all ground glass joints.
-
Connect the vacuum source to the distillation head via a cold trap.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop to your target level (e.g., 10 mmHg).
-
Once the vacuum is stable, begin to gently heat the distillation pot with the heating mantle.
-
Observe the mixture for any initial bubbling, which may be due to residual low-boiling solvents. Collect this first fraction in a separate receiving flask and label it as "forerun."
-
Gradually increase the temperature of the heating mantle. The temperature on the thermometer at the distillation head will rise as the this compound begins to distill.
-
Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at your working pressure (e.g., 95-97°C at 10 mmHg).[5]
-
Monitor the distillation. If the temperature at the head drops, it may indicate that all the product has distilled.
-
Stop the distillation before the distillation pot goes to dryness to avoid overheating the residue, which could cause decomposition or detonation of unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.
-
Disassemble the apparatus and weigh the purified product.
-
Visualizations
Caption: Troubleshooting workflow for vacuum distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. US3268597A - Continuous preparation of 2, 3-dibromopropanol-1 compound - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 7. indiamart.com [indiamart.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2,3-Dibromo-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,3-Dibromo-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis of this compound is achieved through the bromination of allyl alcohol.[1][2][3][4] An alternative route involves the bromination of glycerol.[5][6]
Q2: What are the common impurities and byproducts in the synthesis of this compound?
A2: During the synthesis, several side reactions can occur, leading to the formation of various impurities. The most frequently encountered byproducts include:
Q3: How can the formation of these byproducts be minimized?
A3: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include:
-
Temperature: Maintaining the reaction temperature between -10°C and 60°C, and more preferably between 10°C and 40°C, is crucial.[1][4]
-
Stoichiometry: The use of an approximately equimolar amount of bromine to allyl alcohol is recommended to avoid side reactions.[1][4]
-
Solvent Selection: Employing an inert solvent that is immiscible with this compound, such as a saturated aliphatic hydrocarbon like hexane or heptane, can facilitate product separation and improve purity.[1]
-
Use of Promoters: The addition of certain metal halides, for instance, calcium bromide dihydrate, has been shown to suppress side reactions and significantly increase the yield of the desired product.[3]
-
Continuous Processing: A continuous reaction setup, where reactants are continuously added and the product is continuously removed, can achieve a product purity of at least 99.5%.[1]
Q4: What is the recommended method for purifying the final product?
A4: The primary method for the purification of this compound is fractional distillation, often performed under reduced pressure to prevent decomposition of the product at high temperatures.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Formation of significant amounts of byproducts. - Loss of product during workup or purification. | - Ensure an equimolar ratio of bromine to allyl alcohol.[1][4] - Control the reaction temperature within the optimal range (10°C to 40°C).[1] - Consider the use of a promoter like calcium bromide dihydrate to suppress side reactions.[3] - Optimize the distillation process to minimize product loss. |
| Product is contaminated with 1,2,3-tribromopropane | - Excess bromine or reaction at a higher temperature can lead to the substitution of the hydroxyl group. | - Use an approximately 1:1 molar ratio of allyl alcohol to bromine.[1][4] - Maintain a lower reaction temperature.[1] |
| Presence of 1,3-dibromo-2-propanol isomer | - This is a common isomeric impurity.[1][7] | - Careful fractional distillation under reduced pressure can help in separating the isomers, although it can be challenging due to close boiling points. |
| Formation of high-boiling residues | - Polymerization or formation of brominated ethers can occur, especially at elevated temperatures.[3] | - Avoid excessive heating during the reaction and distillation. - Use of an appropriate solvent can help to control the reaction exotherm and minimize high-boiling byproduct formation.[1] |
| Product darkens upon storage | - Exposure to air or light can cause decomposition.[5] | - Store the purified this compound in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Quantitative Data on Byproduct Formation
The following table summarizes the impact of a promoter on the yield and residue formation in the synthesis of this compound.
| Reaction Condition | Yield of this compound | Residue (Byproducts) | Reference |
| Without Promoter | 83.1% | 10.3% | [3] |
| With Calcium Bromide Dihydrate | 90% | 3.7% | [3] |
| Diazotization of 2,3-dibromopropylamine salts | Not specified | ~13% 1,3-dibromo-2-propanol | [7] |
Experimental Protocol: Synthesis of this compound via Bromination of Allyl Alcohol
This protocol is a general representation and may require optimization based on specific laboratory conditions.
Materials:
-
Allyl alcohol
-
Liquid bromine
-
Saturated aliphatic hydrocarbon solvent (e.g., hexane)
-
Ice bath
-
Stirring apparatus
-
Addition funnel
-
Reaction flask
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a reaction flask equipped with a stirrer and an addition funnel, dissolve allyl alcohol in the chosen solvent.
-
Cool the flask in an ice bath to maintain the desired temperature range (-10°C to 10°C).
-
Slowly add an equimolar amount of bromine to the stirred solution. The rate of addition should be controlled to keep the temperature within the specified range.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Allow the reaction mixture to warm to room temperature. If two phases form, separate the lower product layer using a separatory funnel.[1]
-
Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate) to neutralize any acidic byproducts, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound.[2]
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 4. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Impurities in 2,3-Dibromo-1-propanol NMR Spectra
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurities observed in the NMR spectrum of 2,3-Dibromo-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected NMR chemical shifts for this compound can be found in the data tables below. These values are essential for identifying the signals of your product and distinguishing them from potential impurities.
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
A2: Common impurities in the synthesis of this compound, which is typically formed from the bromination of allyl alcohol, include unreacted starting material (allyl alcohol), the isomeric side-product (1,3-dibromo-2-propanol), and other brominated species like 1,2,3-tribromopropane and allyl bromide.[1] If a chloride source is present, chlorobromo-products may also form.
Q3: How can I definitively identify the hydroxyl (-OH) proton signal in my spectrum?
A3: The hydroxyl proton signal can be broad and its chemical shift is often concentration and solvent-dependent.[2] To confirm its identity, you can perform a "D₂O shake" experiment. Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[3][4][5][6]
Q4: I see signals in the vinyl region (around 5-6 ppm). What is the likely impurity?
A4: The presence of signals in the vinyl region strongly suggests the presence of unreacted allyl alcohol or allyl bromide. Allyl alcohol typically shows a multiplet for the vinyl proton (-CH=) and two doublets of doublets for the terminal vinyl protons (=CH₂). Allyl bromide will have a similar pattern but with slightly different chemical shifts. Refer to Table 1 for specific values.
Q5: My spectrum is complex, and I suspect I have the isomeric impurity 1,3-dibromo-2-propanol. How can I distinguish it from my target compound?
A5: 1,3-dibromo-2-propanol will have a different splitting pattern and chemical shifts compared to this compound. Specifically, the proton on the carbon bearing the hydroxyl group will be a quintet, and the two brominated carbons will give a doublet. The ¹³C NMR spectrum will also show distinct chemical shifts. A side-by-side comparison with the data in Tables 1 and 2 should clarify the presence of this isomer.
Q6: What steps can I take to remove these impurities from my sample?
A6: Purification of this compound is commonly achieved through vacuum distillation.[1] For smaller-scale purification, column chromatography on silica gel can also be effective in separating the desired product from less polar impurities like allyl bromide and 1,2,3-tribromopropane, as well as more polar impurities.
Data Presentation
¹H NMR Spectral Data of this compound and Common Impurities
| Compound | Functional Group | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |
| This compound | -CH₂OH | ~3.8 - 4.0 | m |
| -CH(Br)- | ~4.1 - 4.3 | m | |
| -CH₂(Br) | ~3.6 - 3.8 | m | |
| -OH | Variable | br s | |
| Allyl Alcohol | =CH₂ | ~5.1 - 5.3 | dd |
| -CH= | ~5.9 | m | |
| -CH₂OH | ~4.1 | d | |
| -OH | Variable | br s | |
| 1,3-Dibromo-2-propanol | -CH₂(Br) | ~3.6 | d |
| -CH(OH)- | ~4.2 | quintet | |
| -OH | Variable | br s | |
| 1,2,3-Tribromopropane | -CH₂(Br) | ~3.87, 3.92 | m |
| -CH(Br)- | ~4.36 | m | |
| Allyl Bromide | =CH₂ | ~5.15, 5.30 | dd |
| -CH= | ~6.02 | m | |
| -CH₂Br | ~3.93 | d |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is abbreviated as: s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), quintet, m (multiplet), br s (broad singlet).
¹³C NMR Spectral Data of this compound and Common Impurities
| Compound | Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |
| This compound | -CH₂OH | ~65.1 |
| -CH(Br)- | ~52.3 | |
| -CH₂(Br) | ~37.4 | |
| Allyl Alcohol | =CH₂ | ~114.9 |
| =CH- | ~138.9 | |
| -CH₂OH | ~62.3 | |
| 1,3-Dibromo-2-propanol | -CH₂(Br) | ~38.1 |
| -CH(OH)- | ~70.2 | |
| 1,2,3-Tribromopropane | -CH₂(Br) | ~35.5 |
| -CH(Br)- | ~49.8 | |
| Allyl Bromide | =CH₂ | ~118.8 |
| =CH- | ~132.8 | |
| -CH₂Br | ~32.4 |
Note: Chemical shifts are approximate and can vary based on solvent.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the spinner turbine. Place it in the NMR spectrometer and acquire the spectrum according to the instrument's standard procedures.
D₂O Shake Experiment for Hydroxyl Proton Identification
-
Acquire Initial Spectrum: Follow the standard sample preparation protocol to acquire a ¹H NMR spectrum of your sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube securely and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.
Mandatory Visualization
Caption: Workflow for identifying and resolving impurities in this compound NMR spectra.
Caption: Logical workflow for identifying the hydroxyl proton using a D₂O shake experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 5. knockhardy.org.uk [knockhardy.org.uk]
- 6. To D2O or not to D2O? — Nanalysis [nanalysis.com]
Overcoming poor solubility of 2,3-Dibromo-1-propanol in reactions
Welcome to the technical support center for 2,3-Dibromo-1-propanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is a polar organic compound, and its solubility varies across different solvents. It is described as a clear, colorless to slightly yellow viscous liquid.[1][2] It is soluble in several organic solvents and has limited solubility in water.[2][3]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
| Water | 50 - 100 mg/mL | 20 °C (68 °F) | [1][4][5] |
| Water | 52 g/L (52 mg/mL) | 25 °C | [1] |
| Alcohol | Soluble | Not Specified | [2][3] |
| Ether | Soluble | Not Specified | [2][3] |
| Acetone | Soluble | Not Specified | [2][3] |
| Benzene | Soluble | Not Specified | [2][3] |
Q2: My this compound is not dissolving or is forming a separate layer in my reaction. What are the possible causes?
A2: Several factors can lead to poor solubility during your experiment. These can range from the purity of your materials to the reaction conditions.
-
Purity of Reagents: Impurities in either the this compound or the solvent can significantly impact solubility.[6]
-
Temperature: The solubility of most compounds is temperature-dependent. Operating at a low temperature may prevent the compound from dissolving adequately.[6]
-
Insufficient Solvent: You may be attempting to create a supersaturated solution by using an insufficient volume of solvent for the amount of solute.[6]
-
Compound Degradation: this compound can be sensitive to prolonged light exposure, which may lead to degradation and changes in its physical properties.[6]
-
Immiscibility: In some reaction systems, particularly with non-polar solvents, this compound may be immiscible and form a separate phase.[7]
Below is a troubleshooting workflow to diagnose solubility issues.
Troubleshooting Guides: Enhancing Solubility
Q3: How can I improve the solubility of this compound in a reaction where it is poorly soluble?
A3: When this compound exhibits poor solubility in your chosen reaction solvent, several techniques can be employed to create a homogeneous reaction mixture or facilitate the reaction between phases. The primary methods include:
-
Using Co-solvents: Introducing a secondary solvent that is miscible with the primary solvent and in which this compound is soluble.
-
Phase-Transfer Catalysis (PTC): Employing a catalyst to transport a reactant from one phase (e.g., aqueous) into another (e.g., organic) where the reaction occurs.[8]
-
Alternative Reaction Media: Utilizing non-traditional solvents like Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) that can offer unique solubility properties for polar molecules.[9][10]
The choice of technique depends on the specific reaction, substrates, and conditions.
References
- 1. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmaceutical and chemical intermediates,CAS#:96-13-9,2,3-二溴丙醇,this compound [en.chemfish.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep eutectic solvents-The vital link between ionic liquids and ionic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in the Exothermic Bromination of Allyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing temperature during the exothermic bromination of allyl alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the bromination of allyl alcohol?
A1: The bromination of allyl alcohol is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous situation known as a thermal runaway.[1][2] This can result in a rapid increase in temperature and pressure, potentially causing the reactor to fail, boil over, or even explode.[2] Furthermore, elevated temperatures can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired product.[3][4]
Q2: What are the primary products and potential byproducts of allyl alcohol bromination?
A2: The primary intended product is typically 2,3-dibromopropan-1-ol, which results from the addition of bromine across the double bond.[5] However, several byproducts can form, especially under suboptimal temperature conditions:
-
1,2,3-Tribromopropane: Can be formed, particularly if excess bromine is used or if the reaction temperature is not adequately controlled.[6]
-
Propylene oxide and other rearrangement products: High temperatures can promote side reactions and decomposition.[7]
-
Allyl bromide: Can be formed through the substitution of the hydroxyl group.[3]
-
Organic tars: A sign of significant decomposition, often appearing as a black or dark brown residue, which can occur if the mixture is overheated.[3]
Q3: What are the initial signs of a runaway reaction?
A3: Early detection of a potential runaway reaction is crucial for laboratory safety. Key indicators include:
-
A sudden, rapid increase in the internal temperature of the reaction mixture that is no longer responsive to the cooling system.
-
A noticeable change in the color of the reaction mixture, such as darkening or turning black.[3]
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
An increase in the evolution of gases or fumes from the reaction vessel.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: In the event of a suspected runaway reaction, prioritize safety above all else:
-
Alert personnel: Immediately inform others in the laboratory.
-
Remove heat source: If external heating is being used, remove it immediately.
-
Enhance cooling: Increase the flow of coolant to the reactor jacket or add more ice/dry ice to the external cooling bath.
-
Stop reagent addition: Immediately cease the addition of any further reagents.
-
Prepare for emergency shutdown: If the reaction continues to accelerate, be prepared to execute an emergency shutdown procedure, which may include quenching the reaction with a pre-prepared neutralizing agent.[8] Always perform quenching with caution, as the quenching process itself can be exothermic.[8]
-
Evacuate if necessary: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black. | Overheating of the reaction mixture, leading to decomposition and tar formation.[3] | 1. Ensure the rate of bromine addition is slow and controlled. 2. Maintain a consistently low reaction temperature using an efficient cooling bath (e.g., ice-salt or dry ice-acetone).[9] 3. Improve stirring to ensure even heat distribution. |
| Low yield of the desired 2,3-dibromopropan-1-ol. | - Formation of byproducts due to high temperatures.[4] - Incomplete reaction. - Loss of product during workup. | 1. Strictly control the reaction temperature, keeping it within the recommended range (e.g., -5°C to 10°C).[9][10] 2. Monitor the reaction progress using TLC or another appropriate analytical method to ensure completion.[8] 3. Optimize the workup procedure to minimize product loss. |
| Formation of significant amounts of allyl bromide. | Reaction conditions favoring substitution of the hydroxyl group over addition to the double bond. This can be influenced by the specific brominating agent and acidic conditions.[3] | 1. Consider using a brominating agent that favors addition, such as elemental bromine in a non-polar solvent.[11] 2. Control the acidity of the reaction mixture. |
| The reaction temperature is difficult to control even with an ice bath. | - The rate of bromine addition is too fast. - The scale of the reaction is too large for the cooling capacity of the setup. - Inadequate heat transfer from the reactor. | 1. Reduce the rate of bromine addition significantly.[12] 2. For larger-scale reactions, consider using a more efficient cooling system, such as a cryostat or an internal cooling coil.[13] 3. Ensure the reaction flask is appropriately sized for the reaction volume to maximize surface area for cooling. |
| Excess bromine remains after the reaction. | An excess of bromine was added. | Quench the excess bromine by slowly adding a solution of sodium thiosulfate or sodium metabisulfite until the red-brown color of bromine disappears.[9][14] Be aware that this quenching process can also be exothermic.[9] |
Quantitative Data Presentation
Table 1: Recommended Reaction Parameters for Allyl Alcohol Bromination
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | -10°C to 25°C | To control the exothermic reaction and minimize byproduct formation.[6][10][11] |
| Rate of Bromine Addition | Slow, dropwise | To allow for efficient heat dissipation and prevent localized overheating.[12] |
| Molar Ratio (Allyl Alcohol:Bromine) | ~1:1 | To favor the formation of the dibromo product and avoid excess unreacted bromine.[6] |
| Solvent | Inert, non-polar (e.g., CCl₄, CH₂Cl₂) | To dissolve reactants and aid in temperature control.[11] |
Experimental Protocols
Protocol 1: Controlled Bromination of Allyl Alcohol to 2,3-Dibromopropan-1-ol
Objective: To synthesize 2,3-dibromopropan-1-ol while maintaining strict temperature control.
Materials:
-
Allyl alcohol
-
Liquid Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice-salt bath
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Reactant Preparation: Dissolve allyl alcohol in an equal volume of carbon tetrachloride in the round-bottom flask. In the dropping funnel, place a solution of bromine in carbon tetrachloride (1:1 molar ratio with allyl alcohol).
-
Reaction: Begin vigorous stirring and allow the contents of the flask to cool to below 0°C. Start the dropwise addition of the bromine solution from the dropping funnel. Maintain the internal reaction temperature between -5°C and 5°C throughout the addition.[9] The rate of addition should be slow enough to prevent a significant rise in temperature.
-
Monitoring: Continue stirring for 30 minutes after the addition is complete, while maintaining the low temperature. The disappearance of the red-brown bromine color indicates the reaction is nearing completion.
-
Work-up: Slowly add 10% sodium thiosulfate solution to quench any unreacted bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure.
Visualizations
Caption: Workflow for controlled exothermic bromination of allyl alcohol.
Caption: Troubleshooting logic for managing temperature fluctuations.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US3932540A - Process for the production of 2,3-dibromo-1-propanol - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 11. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 2,3-Dibromo-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of 1,2,3-tribromopropane from 2,3-dibromo-1-propanol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete separation of 1,2,3-tribromopropane from this compound.
-
Question: My final product still shows a significant peak for 1,2,3-tribromopropane after a standard vacuum distillation. What can I do to improve the separation?
-
Answer: Due to the close boiling points of this compound and 1,2,3-tribromopropane, a simple vacuum distillation may not be sufficient for complete separation.[1][2][3] Consider employing fractional vacuum distillation. The increased surface area provided by a fractionating column (e.g., Vigreux or packed column) enhances the separation efficiency by providing multiple theoretical plates for vapor-liquid equilibrium to be established.[3] It is crucial to maintain a slow and steady distillation rate to allow for proper fractionation.
Issue 2: The product is dark or discolored after distillation.
-
Question: After distillation, my this compound is not colorless as expected, but has a yellowish or brownish tint. What is the cause and how can I prevent it?
-
Answer: Discoloration upon heating can be an indication of thermal decomposition.[4] this compound can be sensitive to high temperatures and may decompose, especially if the distillation is prolonged or conducted at a temperature that is too high.[5] To mitigate this, ensure the vacuum is as low as reasonably achievable to lower the boiling point. It is also advisable to use a heating mantle with a stirrer to ensure even heating and avoid localized overheating. For particularly sensitive batches, adding a small amount of a non-volatile antioxidant to the distillation flask may be beneficial.
Issue 3: Bumping or unstable boiling during vacuum distillation.
-
Question: My distillation is characterized by sudden, violent boiling (bumping), making it difficult to control. How can I achieve smooth boiling?
-
Answer: Bumping is a common issue in vacuum distillation when there are no nucleation sites for smooth boiling to occur. To prevent this, add boiling chips or a magnetic stir bar to the distillation flask before applying the vacuum.[6] Ensure the stirring is vigorous enough to create a vortex, which will promote even boiling. It is important to add boiling chips to the cool liquid before heating, as adding them to a hot liquid can cause it to boil over.
Issue 4: The vacuum level is fluctuating or not reaching the desired pressure.
-
Question: I am unable to achieve or maintain a stable vacuum for the distillation. What should I check?
-
Answer: A fluctuating or poor vacuum is typically due to leaks in the system. Carefully inspect all ground glass joints, tubing connections, and seals. Ensure that all joints are properly greased with a suitable vacuum grease and that the tubing is free of cracks. The vacuum pump itself should also be checked to ensure it is functioning correctly and the pump oil is clean. A cold trap between the distillation apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.
Frequently Asked Questions (FAQs)
General Questions
-
What is the most effective method for removing 1,2,3-tribromopropane from this compound? Fractional vacuum distillation is the most effective and commonly used method for this separation.[1][3] The efficiency of the separation is dependent on the length and type of the fractionating column used.
-
What are the boiling points of this compound and 1,2,3-tribromopropane at reduced pressure? The boiling points of these compounds are close, which is why a simple distillation is often insufficient. The following table summarizes the reported boiling points at various pressures.
| Pressure | This compound Boiling Point (°C) | 1,2,3-Tribromopropane Boiling Point (°C) |
| 760 mmHg (Atmospheric) | 219 (with slight decomposition)[5] | 220[7][8] |
| 15 mmHg | 120[9] | ~105-107 (estimated) |
| 10 mmHg | 95-97[9][10] | ~98-100 (estimated) |
Experimental Protocol
-
Can you provide a general protocol for the fractional vacuum distillation of this compound? Certainly. The following is a general procedure that should be adapted based on the scale of your experiment and the equipment available.
Experimental Protocol: Fractional Vacuum Distillation
-
Preparation:
-
Ensure all glassware is clean and dry.
-
To the round-bottom distillation flask, add the crude this compound and a magnetic stir bar or boiling chips. The flask should not be more than two-thirds full.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus, including a fractionating column (e.g., Vigreux), distillation head with a thermometer, condenser, and receiving flask(s).
-
Lightly grease all ground-glass joints with a suitable vacuum grease.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a circulating cold water source.
-
Connect the vacuum takeoff to a cold trap and then to a vacuum pump.
-
-
Distillation:
-
Begin stirring.
-
Slowly and carefully apply the vacuum to the system.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask with a heating mantle.
-
Observe the temperature and collect any low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the main fraction.
-
Collect the purified this compound over a narrow temperature range.
-
Once the main fraction has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
-
Quality Control
-
How can I verify the purity of my this compound after purification? Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the most common and effective methods for assessing the purity of this compound and quantifying any remaining 1,2,3-tribromopropane.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Data Presentation
The following table summarizes the physical properties of this compound and 1,2,3-tribromopropane relevant to their separation.
| Property | This compound | 1,2,3-Tribromopropane |
| Molecular Formula | C₃H₆Br₂O | C₃H₅Br₃ |
| Molecular Weight | 217.89 g/mol [13] | 280.79 g/mol [14] |
| Boiling Point (atm) | 219 °C (decomposes slightly)[5] | 220 °C[7][8] |
| Boiling Point (10 mmHg) | 95-97 °C[9][10] | ~98-100 °C (estimated) |
| Density (25 °C) | 2.12 g/mL[9] | 2.398 g/mL[15] |
| Vapor Pressure (25 °C) | 0.092 mmHg[4] | 0.167 mmHg[15] |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
- 1. WikiSlice [kolibri.teacherinabox.org.au]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. jackwestin.com [jackwestin.com]
- 7. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound 98 96-13-9 [sigmaaldrich.com]
- 10. This compound | 96-13-9 [chemicalbook.com]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Automated solid phase extraction and quantitative measurement of this compound in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dibromo-1-propanol and 1,3-Dibromo-2-propanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Dibrominated propanols are versatile intermediates, offering multiple reaction sites for the introduction of functional groups. This guide provides an objective comparison of the reactivity of two common isomers: 2,3-dibromo-1-propanol and 1,3-dibromo-2-propanol. Understanding their distinct reactivity profiles is crucial for optimizing synthetic routes and predicting reaction outcomes.
Introduction to the Isomers
This compound and 1,3-dibromo-2-propanol are structural isomers with the molecular formula C₃H₆Br₂O. While they share the same constituent atoms, their arrangement leads to significant differences in their chemical behavior. This compound features a primary alcohol, a primary bromide, and a secondary bromide. In contrast, 1,3-dibromo-2-propanol possesses a secondary alcohol and two primary bromides. These structural nuances dictate their susceptibility to various chemical transformations.
Comparative Reactivity Analysis
The primary difference in reactivity between these two isomers stems from the location of the hydroxyl and bromine substituents. This positioning influences their participation in nucleophilic substitution and intramolecular cyclization reactions.
Nucleophilic Substitution:
In bimolecular nucleophilic substitution (Sₙ2) reactions, the accessibility of the electrophilic carbon atom is a key determinant of the reaction rate. Primary alkyl halides are generally more reactive than secondary alkyl halides due to reduced steric hindrance.
-
1,3-Dibromo-2-propanol: This isomer possesses two primary bromo groups, making them more susceptible to attack by external nucleophiles.
-
This compound: This isomer has one primary and one secondary bromo group. The primary bromide is expected to be more reactive towards Sₙ2 displacement than the more sterically hindered secondary bromide.
Intramolecular Cyclization (Epoxide Formation):
Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing an adjacent bromide to form an epoxide ring. This intramolecular Sₙ2 reaction is highly efficient when a three-membered ring can be formed.
-
This compound: The primary hydroxyl group is well-positioned to attack the adjacent secondary bromide, leading to the formation of epibromohydrin.
-
1,3-Dibromo-2-propanol: The secondary hydroxyl group can attack either of the neighboring primary bromides, also yielding epibromohydrin.
While both isomers can form epibromohydrin, the kinetics of the reaction can differ based on the relative ease of intramolecular attack.
Quantitative Data Comparison
Direct comparative kinetic studies for these two specific isomers are not extensively available in the literature. However, we can compile and compare data from individual studies on their synthesis and key reactions.
| Property/Reaction | This compound | 1,3-Dibromo-2-propanol | References |
| CAS Number | 96-13-9 | 96-21-9 | [1][2] |
| Appearance | Clear, colorless to slightly yellow viscous liquid.[1] | Colorless or yellowish oily liquid. | [1] |
| Boiling Point | 95-97 °C / 10 mmHg | 82-83 °C / 7 mmHg | [3] |
| Density | 2.12 g/mL at 25 °C | 2.136 g/mL at 25 °C | |
| Synthesis Yield (from Allyl Alcohol) | 83.1% (uncatalyzed), up to 93% (catalyzed) | Can be formed as a byproduct in the synthesis of this compound.[4] | [4] |
| Key Reactivity | Intermediate in the production of flame retardants, insecticides, and pharmaceuticals.[1] | Used as a solvent in organic synthesis and as a bifunctional crosslinking agent.[5] | [1][5] |
Experimental Protocols
Synthesis of this compound from Allyl Alcohol
This protocol is adapted from a patented process aimed at high-yield synthesis.
Materials:
-
Allyl alcohol
-
Elemental bromine
-
Calcium bromide dihydrate (promoter)
-
Carbon tetrachloride (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of allyl alcohol in carbon tetrachloride is prepared.
-
Calcium bromide dihydrate (5-50% by weight based on allyl alcohol) is added to the solution.
-
The mixture is cooled to a temperature between -20 °C and 100 °C.
-
A solution of elemental bromine (approximately 1 mole per mole of allyl alcohol) in carbon tetrachloride is added dropwise while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred until the reaction is complete (monitored by the disappearance of the bromine color).
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by distillation. A yield of 88.5% was reported when the reaction was carried out at 10.2°C with 6 parts of calcium bromide dihydrate.
Synthesis of Epibromohydrin from a Dibromopropanol Isomer (General Procedure)
This is a general procedure for the intramolecular cyclization of a bromohydrin to an epoxide using a base.
Materials:
-
Dibromopropanol isomer (this compound or 1,3-dibromo-2-propanol)
-
Aqueous alkali solution (e.g., sodium hydroxide)
-
Solvent (optional, e.g., a water-immiscible organic solvent)
Procedure:
-
The dibromopropanol isomer is dissolved in a suitable solvent or used neat.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the reaction mixture.
-
The reaction is typically stirred at a controlled temperature. The reaction is exothermic.
-
The formed epibromohydrin can be separated from the aqueous phase. In industrial processes, this is often carried out in a reactive distillation column where the lower-boiling epoxide is continuously removed.[6]
-
The organic phase containing the epibromohydrin is collected and can be further purified by distillation.
Visualizing Reaction Pathways
Figure 2. Generalized Experimental Workflow for Epoxide Formation
Conclusion
The reactivity of this compound and 1,3-dibromo-2-propanol is dictated by the structural arrangement of their functional groups. For intermolecular nucleophilic substitutions, the two primary bromides of 1,3-dibromo-2-propanol are expected to be more reactive than the secondary bromide of this compound. Both isomers are effective precursors for the synthesis of epibromohydrin via intramolecular cyclization under basic conditions. The choice between these isomers will depend on the specific synthetic strategy, with 1,3-dibromo-2-propanol offering two primary sites for substitution and this compound providing differentiated reactivity between its primary and secondary bromides. This understanding allows for the rational design of synthetic pathways in pharmaceutical and materials science research.
References
- 1. Page loading... [guidechem.com]
- 2. 1,3-dibromo-2-propanol [stenutz.eu]
- 3. prepchem.com [prepchem.com]
- 4. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2010014892A3 - Process for producing epoxides - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 2,3-Dibromo-1-propanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,3-Dibromo-1-propanol is a valuable building block in the synthesis of various pharmaceuticals and flame retardants. This guide provides a detailed comparison of the primary synthesis routes to this compound, supported by experimental data and protocols to aid in methodological selection.
The two principal starting materials for the synthesis of this compound are allyl alcohol and glycerol. Each precursor offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
Comparison of Synthesis Routes
The synthesis of this compound predominantly proceeds via the bromination of either allyl alcohol or glycerol. The choice of route can significantly impact the final product's purity and the overall efficiency of the process.
| Starting Material | Reagents/Method | Solvent | Yield (%) | Purity (%) | Key Remarks |
| Allyl Alcohol | Bromine (Br₂) | Carbon Tetrachloride | - | - | A common laboratory-scale method.[1][2] |
| Tetramethylammonium bromide-bromine adduct | Ether | 85 | - | Precipitates tetramethylammonium bromide, which can be recovered.[1] | |
| Continuous addition of Bromine and Allyl Alcohol | n-Hexane | 78-86 | 99.7 | A continuous process that allows for high purity by separating the product as a lower phase.[3] | |
| Elemental Bromine with Calcium Bromide Dihydrate | Carbon Tetrachloride or Chlorobenzene | 90-93 | 99.9 | The promoter significantly increases yield and purity compared to using bromine alone.[4] | |
| Bromine with initial mixture of Allyl Alcohol and this compound | - | - | - | Aims to reduce side reactions by controlling the reaction environment.[5] | |
| Glycerol | Red Phosphorus and Bromine | - | - | - | A classic method for producing dibromohydrins from glycerol.[6][7] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations involved in the synthesis of this compound from both allyl alcohol and glycerol.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3932540A - Process for the production of this compound - Google Patents [patents.google.com]
- 4. US3283013A - Process for the preparation of 2, 3-dibromo-1-propanol - Google Patents [patents.google.com]
- 5. US3378593A - Preparation of 2, 3-dibromopropanol - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of 2,3-Dibromo-1-propanol Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantiomers of 2,3-Dibromo-1-propanol (DBP), a known metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate.[1] Due to its classification as a substance reasonably anticipated to be a human carcinogen, understanding the stereoselective properties of its enantiomers is crucial for toxicological and metabolic research.[2] This document outlines key physical and chemical properties, detailed experimental protocols for enantioselective synthesis and analysis, and a framework for comparing the biological activities of the (R)- and (S)-enantiomers.
Physicochemical Properties of this compound (Racemic)
The following table summarizes the key physicochemical properties of racemic this compound.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Br₂O | [3] |
| Molecular Weight | 217.89 g/mol | [3] |
| Appearance | Clear, colorless to slightly yellow viscous liquid | [1][3] |
| Boiling Point | 95-97 °C at 10 mmHg | [4] |
| Density | 2.12 g/mL at 25 °C | [4] |
| Solubility | Soluble in alcohol, ether, benzene, and acetone; slightly soluble in water | [1] |
| CAS Number | 96-13-9 | [3] |
Experimental Protocols
Given the limited availability of direct comparative studies on the enantiomers of this compound, this section provides detailed proposed methodologies for their synthesis, separation, and biological evaluation.
Enantioselective Synthesis and Separation of (R)- and (S)-2,3-Dibromo-1-propanol
This protocol is adapted from a known method for the preparation of the individual enantiomers.[5] The overall workflow is depicted in the diagram below.
References
A Comparative Guide to Halogenated and Non-Halogenated Flame Retardants for Researchers and Drug Development Professionals
An objective comparison of the performance of halogenated and non-halogenated flame retardants, supported by experimental data, to inform material selection in research and development.
The selection of appropriate flame retardants is a critical consideration in the development of a wide range of materials and products, where fire safety is paramount. Historically, halogenated flame retardants, particularly those containing bromine and chlorine, have been widely used due to their high efficiency.[1] However, growing environmental and health concerns have spurred the development and adoption of non-halogenated alternatives.[2] This guide provides a comprehensive comparison of these two classes of flame retardants, presenting quantitative performance data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers, scientists, and drug development professionals in making informed decisions.
Mechanisms of Action: A Tale of Two Phases
The fundamental difference in the mode of action between halogenated and non-halogenated flame retardants lies in the phase in which they interrupt the combustion cycle.
Halogenated flame retardants primarily act in the gas phase .[2] Upon heating, they release halogen radicals (e.g., Br•, Cl•) that interfere with the high-energy, flame-propagating radicals (H•, OH•) in the gas phase, effectively quenching the combustion chain reaction.[1] This mechanism is highly efficient at extinguishing flames.
Non-halogenated flame retardants operate through various mechanisms, predominantly in the condensed phase (the solid material itself).[2] These can include:
-
Intumescent systems (phosphorus/nitrogen-based): These swell upon heating to form a stable, insulating char layer that acts as a barrier to heat and mass transfer.[1]
-
Metal hydroxides (e.g., aluminum hydroxide, magnesium hydroxide): These decompose endothermically, releasing water vapor that cools the material and dilutes the flammable gases.
-
Phosphorus-based retardants: These can act in both the condensed phase by promoting char formation and in the gas phase by releasing phosphorus-containing radicals that inhibit combustion.
Performance Comparison: Quantitative Data
The following tables summarize the performance of halogenated and non-halogenated flame retardants in various polymer matrices based on key flammability tests.
Table 1: Polypropylene (PP)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Release (TSR) (m²/m²) |
| None | PP | 0 | 18-19 | No Rating | ~1700 | - | - |
| Halogenated | |||||||
| Decabromodiphenyl ether (DBDPE) / Antimony Trioxide (Sb₂O₃) | PP | 20-30 | ~28 | V-0 | ~350 | - | - |
| Non-Halogenated | |||||||
| Intumescent (Ammonium Polyphosphate based) | PP | 25-30 | 28-30 | V-0 | ~250-400 | ~110-130 | ~250-300 |
Table 2: Acrylonitrile Butadiene Styrene (ABS)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating (1.6 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Release (TSR) (m²/m²) |
| None | ABS | 0 | ~18 | No Rating | ~1000 | ~100 | - |
| Halogenated | |||||||
| Tetrabromobisphenol A (TBBPA) / Antimony Trioxide (Sb₂O₃) | ABS | 15-20 | ~27 | V-0 | ~200-300 | ~50-60 | - |
| Non-Halogenated | |||||||
| Resorcinol bis(diphenyl phosphate) (RDP) | ABS | 10-15 | ~26 | V-0 | ~400-500 | ~70-80 | - |
| Ammonium Polyphosphate (APP) based | ABS | 20-25 | ~28 | V-0 | ~230 | 68.3 | - |
Table 3: Polyethylene (PE)
| Flame Retardant System | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Release (TSR) (m²/m²) |
| None | PE | 0 | ~17 | No Rating | ~1300 | ~120 | ~1200 |
| Halogenated | |||||||
| Decabromodiphenyl ether (DecaBDE) / Antimony Trioxide (Sb₂O₃) | PE | 20-30 | ~26 | V-0 | ~250-350 | - | - |
| Non-Halogenated | |||||||
| Ammonium Polyphosphate (APP) | PE | 20-30 | ~25 | V-0 | ~300-500 | ~60-80 | ~1600 |
Experimental Protocols
Detailed methodologies for the key flammability tests cited are provided below.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A small, vertically oriented specimen is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
-
The LOI is expressed as the percentage of oxygen in the mixture.
UL 94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To determine the flammability of plastic materials used in devices and appliances.
Methodology:
-
A rectangular test specimen is held vertically.
-
A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The duration of flaming after the first flame application (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times and whether flaming drips ignite a cotton pad placed below the specimen.
Table 4: UL 94 Classification Criteria
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn to holding clamp | No | No | No |
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Objective: To determine the heat release rate and other flammability properties of materials under a specified heat flux.
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater.
-
The specimen is ignited by a spark igniter.
-
The combustion gases are collected by a hood and analyzed for oxygen concentration, carbon monoxide, and carbon dioxide.
-
The heat release rate is calculated based on the principle of oxygen consumption.
-
Other parameters such as time to ignition (TTI), total heat released (THR), and total smoke released (TSR) are also measured.
Conclusion
The choice between halogenated and non-halogenated flame retardants involves a trade-off between performance, cost, and environmental/health considerations. Halogenated flame retardants generally offer high efficiency at lower loading levels.[3] However, concerns over their persistence, bioaccumulation, and the generation of toxic byproducts during combustion have led to increased regulatory scrutiny and a shift towards halogen-free alternatives.[2]
Non-halogenated flame retardants, while often requiring higher loading levels, can provide comparable flame retardancy and offer significant advantages in terms of reduced smoke and toxic gas emission.[1] The quantitative data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers and professionals to evaluate and select the most appropriate flame retardant technology for their specific applications, balancing the critical need for fire safety with the growing demand for more sustainable and environmentally benign materials.
References
- 1. News - The difference between halogen-free flame retardants and halogenated flame retardants [taifengfr.com]
- 2. techmerpm.com [techmerpm.com]
- 3. Thermomechanical and Fire Properties of Polyethylene-Composite-Filled Ammonium Polyphosphate and Inorganic Fillers: An Evaluation of Their Modification Efficiency | MDPI [mdpi.com]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromo-1-propanol
For researchers, scientists, and drug development professionals, understanding the structural information of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,3-Dibromo-1-propanol against alternative analytical methodologies, supported by experimental data and protocols.
Electron Ionization Mass Spectrometry (EI-MS) of this compound
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing extensive fragmentation.[1] This fragmentation is highly reproducible and provides a detailed structural signature. The mass spectrum of this compound is characterized by a series of fragment ions that reveal key structural motifs.
Interpretation of the Fragmentation Pattern
The fragmentation of this compound in EI-MS is primarily dictated by the presence of the hydroxyl group and the two bromine atoms. Key fragmentation pathways include alpha-cleavage, loss of a bromine radical, and dehydration.
A crucial characteristic of bromine-containing compounds in mass spectrometry is the isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance.[2] This results in pairs of peaks (M and M+2) of similar intensity for any fragment containing a bromine atom. For fragments containing two bromine atoms, a characteristic M, M+2, and M+4 pattern is observed.
Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 216/218/220 | [C₃H₆Br₂O]⁺• | Molecular Ion (M⁺•) |
| 199/201 | [C₃H₅Br₂]⁺ | Loss of OH |
| 137/139 | [C₃H₆BrO]⁺ | Loss of Br• |
| 121/123 | [C₃H₅Br]⁺• | Loss of H₂O and Br• |
| 107/109 | [C₂H₄Br]⁺ | Alpha-cleavage and loss of CH₂Br |
| 93 | [CH₂Br]⁺ | Cleavage of C-C bond |
| 41 | [C₃H₅]⁺ | Loss of 2Br and H₂O |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
Note: The presence of bromine isotopes (79Br and 81Br) results in doublet or triplet peaks for bromine-containing fragments.
Comparative Analysis with Alternative Techniques
While EI-MS provides rich structural detail through fragmentation, other analytical techniques offer complementary information.
Chemical Ionization Mass Spectrometry (CI-MS)
In contrast to EI, chemical ionization is a "soft" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[3] This is particularly useful for confirming the molecular weight of the analyte when the molecular ion in EI-MS is weak or absent. For this compound, CI-MS would be expected to show a strong signal for the protonated molecule at m/z 219/221/223, providing clear confirmation of its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H and ¹³C NMR would unambiguously determine the connectivity of the atoms.
-
¹H NMR: Would show distinct signals for the protons on the carbon bearing the hydroxyl group, the carbon with one bromine, and the carbon with the other bromine, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Would show three distinct signals corresponding to the three carbon atoms in the molecule.
NMR is non-destructive and provides precise structural elucidation, which can be a powerful complement to the fragmentation data from mass spectrometry.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would clearly show:[1]
-
A broad O-H stretching band, characteristic of the alcohol functional group.
-
C-H stretching and bending vibrations.
-
C-O stretching vibrations.
-
C-Br stretching vibrations.
FTIR is excellent for confirming the presence of key functional groups but provides limited information on the overall molecular structure compared to MS and NMR.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile compounds like this compound is GC-MS.[5][6]
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 30-300
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Fragmentation pathway of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Automated solid phase extraction and quantitative measurement of this compound in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Confirmation of 2,3-Dibromo-1-propanol and Its Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 2,3-Dibromo-1-propanol and its isomer, 1,3-Dibromo-2-propanol, complete with experimental data and detailed methodologies.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in distinguishing between these closely related brominated propanol isomers. While X-ray crystallography is a powerful tool for absolute structure determination, the liquid nature of this compound at room temperature presents challenges for single-crystal growth. Therefore, this guide will also discuss the application of X-ray crystallography to a solid derivative to illustrate the principles of this technique.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its common isomer, 1,3-Dibromo-2-propanol. This side-by-side comparison highlights the distinct spectral features that enable their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~4.35 | m | - | CH(Br) |
| ~3.95 | dd | J = 12.0, 4.0 | CH₂OH | |
| ~3.80 | dd | J = 12.0, 6.0 | CH₂Br | |
| ~2.50 | t | J = 6.0 | OH | |
| 1,3-Dibromo-2-propanol | ~4.10 | p | J = 5.5 | CH(OH) |
| ~3.65 | d | J = 5.5 | CH₂Br | |
| ~2.70 | d | J = 5.0 | OH |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~65.0 | CH₂OH |
| ~50.0 | CH(Br) | |
| ~38.0 | CH₂Br | |
| 1,3-Dibromo-2-propanol | ~70.0 | CH(OH) |
| ~39.0 | CH₂Br |
Mass Spectrometry (MS)
Table 3: Key Mass Spectral Fragments (Electron Ionization)
| Compound | Major Fragments (m/z) | Interpretation |
| This compound | 218/220/222 (M⁺) | Molecular ion (presence of two Br atoms) |
| 139/141 | [M - Br]⁺ | |
| 121/123 | [M - CH₂Br]⁺ | |
| 93 | [C₃H₅O]⁺ | |
| 43 | [C₂H₃O]⁺ | |
| 1,3-Dibromo-2-propanol | 218/220/222 (M⁺) | Molecular ion (presence of two Br atoms) |
| 139/141 | [M - Br]⁺ | |
| 123 | [CH₂BrCHOH]⁺ | |
| 93 | [C₃H₅O]⁺ | |
| 43 | [C₃H₇]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 4: Characteristic FTIR Absorption Bands (Liquid Film)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 3350 (broad) | O-H stretch |
| 2960, 2880 | C-H stretch | |
| 1050 | C-O stretch | |
| 650, 560 | C-Br stretch | |
| 1,3-Dibromo-2-propanol | 3380 (broad) | O-H stretch |
| 2960, 2870 | C-H stretch | |
| 1100 | C-O stretch | |
| 640, 580 | C-Br stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Key parameters included a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to TMS at 0.00 ppm.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the analyte in methanol was introduced into the mass spectrometer via a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) was performed at 70 eV.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting fragments were analyzed using a quadrupole mass analyzer.
-
Data Interpretation: The fragmentation pattern was analyzed to deduce the structure of the molecule. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M+2 isotope patterns for bromine-containing fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum was baseline corrected and the frequencies of the major absorption bands were identified.
X-ray Crystallography
As single crystals of this compound are not readily obtained, the following general protocol for a solid derivative illustrates the technique:
-
Crystal Growth: High-quality single crystals of a solid derivative (e.g., a benzoate or tosylate) are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Visualizing Structural Elucidation
The following diagrams illustrate the molecular structures and the analytical workflow for confirming the structure of this compound derivatives.
Caption: Molecular structures of this compound and its isomer, 1,3-Dibromo-2-propanol.
Caption: Workflow for the structural confirmation of this compound derivatives.
Caption: Proposed mass spectral fragmentation pathway for this compound.
A Comparative Guide to 2,3-Dibromo-1-propanol and Epibromohydrin in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and intermediates is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile C3 building blocks, 2,3-dibromo-1-propanol and epibromohydrin are two key intermediates that offer distinct reactivity profiles. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Introduction to the Competitors
This compound is a halogenated alcohol primarily utilized as an intermediate in the production of flame retardants, insecticides, and pharmaceuticals.[1][2][3][4][5] Its structure features two bromine atoms on adjacent carbons and a primary alcohol functional group.
Epibromohydrin , or 2-(bromomethyl)oxirane, is a bifunctional electrophile containing a highly strained epoxide ring and a reactive alkyl bromide.[6][7] This combination of functional groups makes it a versatile and highly reactive intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of various active pharmaceutical ingredients (APIs).[8][9]
Performance in Synthesis: A Head-to-Head Comparison
The primary distinction in the synthetic utility of these two molecules lies in their reactivity, which is dictated by their functional groups. Epibromohydrin is generally a more reactive and versatile electrophile than this compound.
Reactivity with Nucleophiles:
Epibromohydrin's reactivity is dominated by the high ring strain of the epoxide, which provides a strong driving force for nucleophilic ring-opening reactions.[6][8] This reaction can proceed under both basic/neutral (SN2) and acidic (SN1-like) conditions.[3][6] Furthermore, the presence of bromine as a good leaving group allows for subsequent or alternative nucleophilic substitution reactions.[1]
This compound, on the other hand, undergoes nucleophilic substitution at the bromine-bearing carbons. While the vicinal dibromo moiety makes it susceptible to such reactions, it lacks the inherent reactivity of the strained epoxide ring in epibromohydrin. Reactions with this compound often require more forcing conditions compared to those with epibromohydrin.
The superior reactivity of epibromohydrin is attributed to two main factors:
-
Epoxide Ring Strain: The three-membered ring is highly strained and readily opens upon nucleophilic attack.
-
Better Leaving Group: In many reactions involving epibromohydrin, an initial ring-opening is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the bromide to form a new epoxide. In direct substitution reactions, bromide is an excellent leaving group.[1]
A qualitative comparison of their reactivity is summarized in the table below.
| Feature | This compound | Epibromohydrin |
| Primary Reactive Sites | C-Br bonds | Epoxide ring, C-Br bond |
| Driving Force for Reactivity | Polarity of C-Br bonds | High epoxide ring strain |
| General Reactivity | Moderate | High |
| Versatility | Primarily as an alkylating agent | Alkylating and epoxidizing agent |
| Key Applications | Flame retardants, insecticides, some pharmaceuticals[1][2] | Pharmaceuticals (e.g., beta-blockers), epoxy resins[8][10] |
Experimental Data: Synthesis of a Propranolol Precursor
A prominent application of epibromohydrin (and its analogue, epichlorohydrin) is in the synthesis of beta-blockers, such as propranolol. The synthesis involves the reaction of a phenol with epibromohydrin, followed by the ring-opening of the resulting glycidyl ether with an amine.
While a direct comparative synthesis using this compound for the same target is not readily found in the literature, the established synthesis of propranolol using epichlorohydrin (a close analogue of epibromohydrin) serves as a testament to the utility of epihalohydrins in pharmaceutical synthesis.
Representative Reaction:
-
Reactants: 1-naphthol and epichlorohydrin
-
Product: 1-(naphthalen-1-yloxy)-2,3-epoxypropane (an intermediate for propranolol)
-
Yield: High (e.g., 95%)[11]
Experimental Protocols
Synthesis of this compound from Allyl Alcohol
This protocol describes the preparation of this compound by the bromination of allyl alcohol.[12]
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride
Procedure:
-
Dissolve allyl alcohol in approximately ten volumes of carbon tetrachloride.
-
Prepare a solution of the calculated equimolar amount of bromine in double its volume of carbon tetrachloride.
-
Slowly add the bromine solution to the allyl alcohol solution at a temperature between 0-25 °C.
-
After the addition is complete, evaporate the carbon tetrachloride under reduced pressure.
-
Purify the resulting this compound by vacuum distillation, collecting the fraction boiling at 95-97 °C/10 mmHg.
Synthesis of (±)-Propranolol using Epichlorohydrin
This protocol outlines the synthesis of racemic propranolol, a widely used beta-blocker, starting from 1-naphthol and epichlorohydrin.[11][13]
Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
Materials:
-
1-naphthol
-
Epichlorohydrin
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Water
Procedure:
-
To a solution of 1-naphthol (0.05 mol) in DMSO (20 ml), add powdered KOH (5 g).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add epichlorohydrin (0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water (50 ml) and extract the product with chloroform (2 x 75 ml).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the glycidyl ether intermediate. A yield of approximately 95% can be expected.[11]
Step 2: Synthesis of (±)-Propranolol
Materials:
-
1-(naphthalen-1-yloxy)-2,3-epoxypropane
-
Isopropylamine
Procedure:
-
Reflux a mixture of the glycidyl ether intermediate from Step 1 with an excess of isopropylamine for 24 hours.
-
After the reaction is complete, remove the excess isopropylamine under reduced pressure.
-
The crude product can be purified by crystallization to yield (±)-propranolol. A yield of around 90% for this step has been reported.[11]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic logic for the utilization of these intermediates.
Caption: Synthetic pathway for Propranolol using an epihalohydrin.
Caption: General nucleophilic substitution on this compound.
Conclusion
Both this compound and epibromohydrin are valuable C3 synthons, but they offer different advantages for the synthetic chemist.
Choose this compound when:
-
A less reactive, potentially more selective, dibrominated intermediate is required.
-
The primary transformation needed is nucleophilic substitution of bromide.
Choose Epibromohydrin when:
-
High reactivity is desired to drive reactions to completion under milder conditions.
-
The synthetic strategy involves epoxide ring-opening, a versatile transformation for introducing a variety of functional groups.
-
Building complex molecules, such as many pharmaceuticals, where the bifunctional nature of epibromohydrin can be leveraged.
For most applications in drug development and the synthesis of complex organic molecules, the higher and more versatile reactivity of epibromohydrin makes it the superior choice. Its ability to readily undergo epoxide ring-opening with a wide range of nucleophiles, often followed by further transformations, provides a powerful tool for constructing intricate molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epibromohydrin | C3H5BrO | CID 18430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 12. prepchem.com [prepchem.com]
- 13. m.youtube.com [m.youtube.com]
A Toxicological Comparison of Brominated Propanols: A Guide for Researchers
This guide provides a comparative toxicological overview of three brominated propanols: 2,3-dibromo-1-propanol (2,3-DBP), 1,3-dibromo-2-propanol (1,3-DBP), and 3-bromo-1,2-propanediol (3-BPD). These compounds are relevant in various industrial applications, including as intermediates in the production of flame retardants and pharmaceuticals. Understanding their relative toxicities is crucial for risk assessment and the development of safer alternatives. This document summarizes key experimental data on their acute toxicity, genotoxicity, and carcinogenicity, and provides detailed protocols for the cited experimental methodologies.
Comparative Toxicological Data
The following tables summarize the available quantitative and qualitative toxicological data for 2,3-DBP, 1,3-DBP, and 3-BPD.
Table 1: Acute Toxicity Data
| Compound | CAS No. | Test | Species | Route | LD50 | GHS Classification |
| This compound | 96-13-9 | LD50 | Rat (Male/Female) | Dermal | 750 mg/kg (in 95% ethanol) | Not explicitly classified in searches, but data indicates high toxicity. |
| 1,3-Dibromo-2-propanol | 96-21-9 | LD50 | Mouse | Intraperitoneal | 150 mg/kg | H301: Toxic if swallowed[1][2] |
| 3-Bromo-1,2-propanediol | 4704-77-2 | LD50 | Mouse | Intraperitoneal | 212 mg/kg | H314: Causes severe skin burns and eye damage[2] |
Table 2: Genotoxicity Data
| Compound | Ames Test (Salmonella typhimurium) | Mammalian Cell Assays | In Vivo Assays |
| This compound | Mutagenic in strains TA98, TA100, and TA1535[3] | Induces sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells; positive in mouse lymphoma assay[3] | Induces sex-linked recessive lethal mutations and reciprocal translocations in Drosophila melanogaster; did not cause micronucleus formation in mouse bone marrow |
| 1,3-Dibromo-2-propanol | Data not available | Data not available | Data not available |
| 3-Bromo-1,2-propanediol | Data not available | Data not available | Data not available |
Table 3: Carcinogenicity Data
| Compound | Species | Route | Findings | Carcinogen Classification |
| This compound | Rats and Mice | Dermal | Clear evidence of carcinogenic activity; caused tumors at multiple sites including skin, forestomach, liver, and lung[3] | Reasonably anticipated to be a human carcinogen (NTP) |
| 1,3-Dibromo-2-propanol | Animal studies | Not specified | Limited evidence of carcinogenicity[4] | H351: Suspected of causing cancer[1][2] |
| 3-Bromo-1,2-propanediol | Not specified | Not specified | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[5] | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below.
National Toxicology Program (NTP) 2-Year Dermal Carcinogenicity Study
This protocol outlines the general procedures for a 2-year dermal carcinogenicity bioassay, as conducted by the U.S. National Toxicology Program (NTP).
-
Animal Model: Typically involves F344/N rats and B6C3F1 mice of both sexes.
-
Test Substance Preparation: The brominated propanol is dissolved in a suitable vehicle, such as 95% ethanol, to achieve the desired concentrations.
-
Dose Administration: The test substance is applied to a shaved area of the skin, usually on the back, five days a week for 104 weeks. The dose is calculated based on the body weight of the animals.
-
Observation: Animals are observed twice daily for signs of toxicity. Body weights are recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All major tissues and organs, as well as any gross lesions, are collected and preserved for histopathological examination.
-
Data Analysis: The incidence of neoplasms in the dosed groups is compared with that in the vehicle control group using statistical methods to determine the carcinogenic potential of the substance.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains have different types of mutations in the histidine operon.
-
Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction), which is typically derived from the liver of rats or hamsters. This is to determine if the test substance or its metabolites are mutagenic.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium that lacks histidine. A small amount of histidine is added to allow for a few cell divisions, which is necessary for mutagenesis to occur.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow for the Ames Test
Caption: Workflow of the Ames test for mutagenicity assessment.
Discussion
The available data clearly indicate that this compound is a potent toxicant, with demonstrated genotoxicity and carcinogenicity in animal models.[3] It is reasonably anticipated to be a human carcinogen. In contrast, the toxicological database for 1,3-dibromo-2-propanol and 3-bromo-1,2-propanediol is less complete.
1,3-Dibromo-2-propanol is classified as toxic if swallowed and is suspected of causing cancer, though comprehensive carcinogenicity studies are not as readily available as for its isomer.[1][2][4] For 3-bromo-1,2-propanediol, the primary hazards identified are severe skin and eye damage, with insufficient data on its genotoxic and carcinogenic potential.[2][5]
The significant data gaps for 1,3-DBP and 3-BPD, particularly in the areas of chronic toxicity and carcinogenicity, highlight the need for further research to fully characterize their toxicological profiles and to enable a more complete comparative risk assessment. Researchers and drug development professionals should exercise caution when handling these compounds, particularly 2,3-DBP and 1,3-DBP, due to their known or suspected carcinogenicity. The corrosive nature of 3-BPD also warrants strict safety measures to prevent dermal and ocular exposure.
References
Navigating the Analytical Maze: A Comparative Guide to Validated Methods for 2,3-Dibromopropanol in Environmental Samples
For researchers, environmental scientists, and regulatory bodies, the accurate quantification of 2,3-dibromopropanol in environmental matrices is crucial due to its potential toxicity and its origin as a metabolite of the banned flame retardant tris(2,3-dibromopropyl) phosphate.[1] This guide provides a comprehensive comparison of validated analytical methodologies, focusing on sample preparation, instrumental analysis, and performance characteristics to aid in method selection and development.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for 2,3-dibromopropanol is contingent upon the sample matrix, required sensitivity, and available instrumentation.[2] The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3] GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with derivatization, while HPLC offers a more direct analysis without the need for chemical modification.[3][4]
The following table summarizes the performance of common methods for the analysis of halogenated alcohols, including 2,3-dibromopropanol, in water and soil samples.
| Parameter | GC-MS (Water) | GC-ECD with Derivatization (Water) | GC-MS (Soil) | HPLC-UV (Water) |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | LLE with Derivatization | Soxhlet or Ultrasonic Extraction | LLE or SPE |
| Limit of Detection (LOD) | ~10-30 ng/L[5] | ~0.14 µg/L[6] | Matrix-dependent, typically low µg/kg | Higher than GC-based methods |
| Limit of Quantitation (LOQ) | ~0.1 µg/L[7][8] | ~0.5 µg/L | Matrix-dependent, typically low-mid µg/kg | Matrix-dependent, typically µg/L range |
| Recovery (%) | 71-99%[5] | 85-115% | 70-120% | 80-110% |
| Precision (RSD %) | < 10%[7] | < 15% | < 20% | < 15% |
| Selectivity | High (Mass Analyzer) | Moderate to High | High (Mass Analyzer) | Moderate |
| Derivatization Required? | Recommended for improved peak shape and volatility[3] | Yes | Recommended | No[3] |
Note: Data for closely related halo-alcohols are included to provide a representative performance overview where specific data for 2,3-dibromopropanol is not available.
Experimental Workflows and Logical Relationships
A generalized workflow for the analysis of 2,3-dibromopropanol in environmental samples involves several key stages, from sample collection to final data analysis. The specific steps may vary depending on the chosen method and sample matrix.
Caption: General workflow for 2,3-dibromopropanol analysis.
The validation of an analytical method is a critical step to ensure data reliability.[9] This process involves assessing several key parameters to prove the method is suitable for its intended purpose.[10][11]
Caption: Core parameters for analytical method validation.
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical results.[2] Below are protocols for the analysis of 2,3-dibromopropanol in water and soil samples.
Protocol 1: GC-MS Analysis of 2,3-Dibromopropanol in Water
This method utilizes liquid-liquid extraction followed by GC-MS analysis and is suitable for detecting low levels of the analyte.[5][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Transfer a 100 mL water sample to a 250 mL separatory funnel.
-
If an internal standard is used, spike the sample at this stage.
-
Adjust the sample pH to < 2 using concentrated sulfuric or hydrochloric acid.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
2. Instrumental Analysis (GC-MS)
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (Splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for 2,3-dibromopropanol (e.g., m/z 121, 137, 139).
Protocol 2: GC-MS Analysis of 2,3-Dibromopropanol in Soil
This protocol involves Soxhlet extraction, which is a rigorous technique for solid matrices.[3][12]
1. Sample Preparation (Soxhlet Extraction)
-
Air-dry the soil sample and sieve to remove large debris.[13]
-
Mix 10 g of the homogenized soil with an equal amount of anhydrous sodium sulfate until the sample is free-flowing.[3]
-
Place the soil mixture into a Soxhlet extraction thimble.
-
Add the thimble to a Soxhlet extractor and add 200 mL of a 1:1 (v/v) mixture of acetone and hexane to the boiling flask.[12]
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[3]
-
After extraction, allow the solvent to cool and then concentrate it to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange to hexane and further concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
If necessary, a cleanup step using a silica gel or Florisil column may be employed to remove interferences.[12]
2. Instrumental Analysis (GC-MS)
-
Follow the instrumental parameters as outlined in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the soil extract.
This guide provides a foundational comparison of validated methods for the analysis of 2,3-dibromopropanol. The optimal choice of method will always depend on specific project requirements, including regulatory limits, matrix complexity, and available resources. It is imperative that any chosen method undergoes a thorough in-house validation to ensure it meets the required performance criteria.[14]
References
- 1. 2,3-Dibromo-1-propanol | 96-13-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. Determining concentrations of 2-bromoallyl alcohol and dibromopropene in ground water using quantitative methods [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. wjarr.com [wjarr.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 13. udel.edu [udel.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
